3-Bromo-5-methoxypyridine-2-carboxylic acid
Description
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Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-bromo-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) |
InChI Key |
ISRXDBZXZKVODL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methoxypyridine-2-carboxylic acid (CAS 1211536-50-3)
A Note on CAS Number 1211536-50-3: As of the compilation of this guide, the CAS number 1211536-50-3 for 3-Bromo-5-methoxypyridine-2-carboxylic acid does not correspond to a widely cataloged or commercially available compound. This guide, therefore, serves as a forward-looking technical resource for researchers and drug development professionals. It provides a comprehensive overview of the predicted properties, a proposed synthetic route from a known precursor, and detailed experimental protocols based on established principles of organic chemistry and data from closely related analogues.
Introduction: The Strategic Value of Substituted Pyridine-2-Carboxylic Acids
Substituted pyridine-2-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common motif in a vast array of biologically active molecules and pharmaceuticals. The carboxylic acid functionality at the 2-position, in particular, serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or as a coordinating group in metal complexes. The presence of additional substituents, such as bromine and a methoxy group, on the pyridine ring, as in the case of 3-Bromo-5-methoxypyridine-2-carboxylic acid, offers the potential for fine-tuning the electronic and steric properties of the molecule. This can be crucial for optimizing interactions with biological targets or for modulating the properties of advanced materials. This guide will provide a deep dive into the synthesis, predicted properties, and potential applications of this promising, yet currently underexplored, chemical entity.
Physicochemical and Spectroscopic Properties (Predicted)
The properties of 3-Bromo-5-methoxypyridine-2-carboxylic acid can be inferred from its constituent functional groups and by analogy to structurally similar compounds, most notably its direct precursor, 3-Bromo-5-methoxypyridine.
| Property | Predicted Value | Rationale |
| Molecular Formula | C7H6BrNO3 | Based on the chemical structure. |
| Molecular Weight | 232.03 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Pyridine carboxylic acids are typically crystalline solids at room temperature. |
| Melting Point | > 150 °C (with decomposition) | The presence of the carboxylic acid group is expected to significantly increase the melting point compared to the precursor, 3-Bromo-5-methoxypyridine (m.p. 31-35 °C). Intramolecular and intermolecular hydrogen bonding will contribute to a higher melting point. Decomposition upon heating is common for such compounds. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group will impart some water solubility, especially in basic or acidic aqueous solutions. Good solubility is expected in polar aprotic solvents. |
| pKa | ~2.5 - 3.5 (for the carboxylic acid) | The electron-withdrawing nature of the pyridine ring and the bromine atom will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Predicted Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
-
δ ~13.0-14.0 ppm (broad singlet, 1H): Carboxylic acid proton.
-
δ ~8.4-8.6 ppm (doublet, J ≈ 2 Hz, 1H): Proton at the 6-position of the pyridine ring.
-
δ ~7.8-8.0 ppm (doublet, J ≈ 2 Hz, 1H): Proton at the 4-position of the pyridine ring.
-
δ ~3.9-4.1 ppm (singlet, 3H): Methoxy group protons.
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~165-170 ppm: Carboxylic acid carbonyl carbon.
-
δ ~155-160 ppm: C5 (carbon bearing the methoxy group).
-
δ ~145-150 ppm: C2 (carbon bearing the carboxylic acid group).
-
δ ~140-145 ppm: C6.
-
δ ~120-125 ppm: C4.
-
δ ~110-115 ppm: C3 (carbon bearing the bromine atom).
-
δ ~55-60 ppm: Methoxy carbon.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
~3000-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid (hydrogen-bonded).
-
~1700-1730 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl.
-
~1600, 1570, 1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1000-1050 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
-
-
Mass Spectrometry (MS):
-
[M]+•: Isotopic pattern characteristic of a compound containing one bromine atom (peaks at m/z 231 and 233 in approximately a 1:1 ratio).
-
[M-H]⁻: Isotopic pattern at m/z 230 and 232.
-
[M-COOH]+: Fragmentation ion showing the loss of the carboxylic acid group.
-
Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation
A robust and regioselective method for the synthesis of 3-Bromo-5-methoxypyridine-2-carboxylic acid is through the directed ortho-metalation of the readily available precursor, 3-Bromo-5-methoxypyridine, followed by quenching with carbon dioxide. The methoxy group is a known ortho-directing group in pyridine systems, facilitating deprotonation at the adjacent C2 position.
Caption: Proposed synthetic workflow for 3-Bromo-5-methoxypyridine-2-carboxylic acid.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine-2-carboxylic acid
Materials:
-
3-Bromo-5-methoxypyridine (CAS 50720-12-2)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution) or Lithium diisopropylamide (LDA) solution
-
Dry Ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
The flask is equipped with a magnetic stir bar, a septum for reagent addition, a nitrogen/argon inlet, and a thermometer.
-
3-Bromo-5-methoxypyridine (1.0 eq) is dissolved in anhydrous THF.
-
-
Lithiation:
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Alternatively, a pre-prepared solution of LDA can be used.
-
The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the lithiated intermediate may be accompanied by a color change.
-
-
Carboxylation:
-
Method A (Dry Ice): The reaction mixture is carefully poured onto a bed of crushed dry ice in a separate flask.
-
Method B (CO₂ Gas): A stream of dry carbon dioxide gas is bubbled through the reaction mixture at -78 °C for 1-2 hours.
-
The reaction mixture is allowed to slowly warm to room temperature.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of water.
-
The mixture is acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Reactivity and Potential Applications
3-Bromo-5-methoxypyridine-2-carboxylic acid is a trifunctional molecule with distinct reactive sites, making it a valuable building block in organic synthesis.
Caption: Reactivity map of 3-Bromo-5-methoxypyridine-2-carboxylic acid.
-
Carboxylic Acid Group: This is the most reactive site for nucleophilic acyl substitution, readily undergoing reactions to form amides, esters, and acid chlorides. This is particularly useful for coupling with amines or alcohols to generate more complex molecules with potential biological activity.
-
Bromo Group: The bromine atom at the 3-position is a key site for transition metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Buchwald-Hartwig, and other similar reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a diverse library of derivatives.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, providing another point for functionalization.
Potential Applications:
-
Pharmaceuticals: As a fragment for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The specific substitution pattern can be exploited to achieve desired binding interactions and pharmacokinetic properties.
-
Agrochemicals: As a building block for novel herbicides, fungicides, and insecticides.
-
Materials Science: For the synthesis of ligands for metal-organic frameworks (MOFs), fluorescent probes, and organic light-emitting diodes (OLEDs).
Safety and Handling
Hazard Identification:
-
3-Bromo-5-methoxypyridine (Precursor): Harmful if swallowed. Causes serious eye damage.[1]
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric (ignite spontaneously in air), corrosive, and react violently with water.[2][3][4][5][6]
-
Carbon Dioxide: In high concentrations, it is an asphyxiant.[7][8] Contact with solid dry ice can cause severe frostbite.[8]
-
3-Bromo-5-methoxypyridine-2-carboxylic acid (Predicted): Expected to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Safety goggles and a face shield, especially when working with organolithium reagents.
-
Chemically resistant gloves (e.g., nitrile gloves).
-
Work should be conducted in a well-ventilated fume hood.
Handling of Pyrophoric Reagents:
-
All manipulations of organolithium reagents must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[3][6]
-
Use proper syringe and cannula techniques for transferring these reagents.[3]
-
Have a Class D fire extinguisher readily available.
Disposal:
-
Quench any residual organolithium reagents carefully with a suitable solvent like isopropanol at low temperatures.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While 3-Bromo-5-methoxypyridine-2-carboxylic acid (CAS 1211536-50-3) is not yet a readily accessible compound, its chemical structure suggests significant potential as a versatile building block in various fields of chemical research. This guide has provided a comprehensive theoretical framework, including a plausible and detailed synthetic protocol, predicted physicochemical and spectroscopic properties, and essential safety information. It is intended to serve as a valuable resource for researchers who wish to synthesize and explore the chemistry of this and related substituted pyridine-2-carboxylic acids, thereby enabling the discovery of new molecules with valuable applications.
References
- UCR EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Princeton EHS.
- Slideshare. Organolithium Use In Labs.
- Directed (ortho)
- Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC.
- Sigma-Aldrich. Pyridine-2-carboxylic acid methyl ester.
- ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.
- ChemicalBook. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis.
- Jubilant Ingrevia Limited. (2024, April 3).
- PENTA. (2025, March 31). 4-Pyridinecarboxylic acid.
- Sigma-Aldrich. 2-Picolinic acid ReagentPlus®, 99%.
- ChemicalBook. (2023, May 27). Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid.
- Wikipedia. Picolinic acid.
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15).
- The Royal Society of Chemistry.
- PubChem. 3-Bromo-5-methoxypyridine 1-oxide.
- ChemicalBook. (2026, January 13). 3-Bromo-5-methoxypyridine.
- EPA. (2025, October 15). 3-Bromo-5-methoxypyridine Properties.
- EPA. (2025, October 15). 3-Bromo-5-methoxypyridine - Links.
- PubChemLite. 3-bromo-5-methoxypyridine (C6H6BrNO).
- Chemsrc. (2025, August 22). 3-Bromo-5-methoxypyridine.
- Sigma-Aldrich. 3-Bromo-5-methoxypyridine 97%.
- Carbon Dioxide. (2018, October 30).
- USDA.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013).
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines.
- Metallation of pyridine N-oxides and application to synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- ACS Publications. Aqueous infrared studies of the pyridine carboxylic acids.
- ResearchGate. IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm −1 ], and intensities).
- ChemicalBook. Pyridine-4-carboxylic acid N-oxide(13602-12-5)IR1.
- ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- ChemicalBook. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum.
- Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024, September 30).
- Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (2023, November 30).
- Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermedi
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones.
- Organic Chemistry Portal. Pyridine synthesis.
- University of Galway Research Repository. (2024, August 26).
- Indian Academy of Sciences.
- Andrew G Myers Research Group.
- Baran Lab.
- ORCA – Online Research @ Cardiff. 8.
- Open Access Journals. (2021, October 27).
- Benchchem. 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide.
- ResearchGate. -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl....
Sources
- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. ehs.ucr.edu [ehs.ucr.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Organolithium Use In Labs | PDF [slideshare.net]
- 5. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hess.com [hess.com]
- 8. fsis.usda.gov [fsis.usda.gov]
Difference between 3-bromo-5-methoxypicolinic acid and 5-bromo-3-methoxypicolinic acid
An In-depth Technical Guide to the Structural and Spectroscopic Differentiation of 3-bromo-5-methoxypicolinic acid and 5-bromo-3-methoxypicolinic acid
Authored by: Gemini, Senior Application Scientist
Abstract
Picolinic acid and its derivatives represent a class of "privileged scaffolds" in modern medicinal chemistry, serving as foundational frameworks for a multitude of therapeutic agents.[1][2] As constitutional isomers, 3-bromo-5-methoxypicolinic acid and 5-bromo-3-methoxypicolinic acid share an identical molecular formula (C₇H₆BrNO₃) and molecular weight (232.03 g/mol ). However, the positional variance of the bromo and methoxy substituents on the pyridine ring introduces profound differences in their electronic distribution, steric profile, and, consequently, their physicochemical and biological properties. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to unambiguously differentiate between these two critical isomers, focusing on the underlying principles and practical methodologies of spectroscopic and chromatographic analysis.
The Structural Imperative: Why Isomeric Position Matters
In drug discovery and development, the precise arrangement of atoms within a molecule is paramount. A subtle shift in a substituent's position can dramatically alter a compound's interaction with a biological target, transforming a potent inhibitor into an inactive analogue or modifying its absorption, distribution, metabolism, and excretion (ADME) profile. The two isomers , 3-bromo-5-methoxypicolinic acid and 5-bromo-3-methoxypicolinic acid, are defined by the placement of an electron-withdrawing bromine atom and an electron-donating methoxy group. This variance directly impacts the electron density of the pyridine ring, the acidity of the carboxylic acid, and the potential for intermolecular interactions, such as hydrogen bonding.[3]
The core structural difference is illustrated below.
Figure 1: Chemical structures of the two constitutional isomers.
Comparative Physicochemical and Spectroscopic Data
A direct comparison of the known and predicted properties of these isomers is essential for their differentiation. The following table summarizes these key parameters.
| Property | 3-bromo-5-methoxypicolinic acid | 5-bromo-3-methoxypicolinic acid | Rationale for Difference |
| IUPAC Name | 3-bromo-5-methoxypyridine-2-carboxylic acid | 5-bromo-3-methoxypyridine-2-carboxylic acid[4] | Positional numbering of substituents on the pyridine-2-carboxylic acid core. |
| CAS Number | 54996-63-5 | 1142191-66-9[4][5] | Unique identifiers assigned to distinct chemical substances. |
| Molecular Formula | C₇H₆BrNO₃ | C₇H₆BrNO₃[4] | Identical as they are constitutional isomers. |
| Molecular Weight | 232.03 g/mol | 232.03 g/mol | Identical as they are constitutional isomers. |
| Predicted ¹H NMR (Pyridine Protons) | Two singlets (H-4, H-6) | Two doublets (H-4, H-6) with meta-coupling (⁴J ≈ 2-3 Hz) | The relative positions of the protons (para vs. meta) dictate the spin-spin coupling patterns. |
| Predicted HPLC Retention (Reversed-Phase) | Potentially shorter retention time | Potentially longer retention time | Differences in dipole moment and polarity affect interaction with the stationary phase. This is a prediction and must be confirmed experimentally. |
Definitive Analytical Methodologies
Differentiating constitutional isomers requires techniques that can probe the specific connectivity of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for this purpose.[6][7][8] When coupled with chromatographic separation, Mass Spectrometry (MS) provides an additional layer of confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy distinguishes atomic nuclei based on their local electronic environments.[6] For these isomers, the differing positions of the bromo and methoxy groups create unique electronic environments for the remaining protons and carbons on the pyridine ring, resulting in distinct NMR spectra.
3.1.1. ¹H NMR Spectroscopy: Unambiguous Differentiation through Coupling Patterns
The key to distinguishing these isomers lies in the aromatic region of the ¹H NMR spectrum.
-
For 3-bromo-5-methoxypicolinic acid: The two protons on the pyridine ring are at the C4 and C6 positions. They are separated by four bonds and a nitrogen atom, resulting in negligible to very small meta-coupling (⁴J). Therefore, the spectrum is predicted to show two distinct singlets.
-
For 5-bromo-3-methoxypicolinic acid: The two protons are at the C4 and C6 positions. They are meta to each other (separated by four bonds), leading to a discernible spin-spin coupling (⁴J, typically 2-3 Hz). This will manifest as two distinct doublets.
Figure 2: Logical relationship for identifying isomers via ¹H NMR coupling patterns.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals and analyze the chemical shifts and multiplicities (singlet, doublet, etc.) of the peaks in the aromatic region (typically δ 7.0-8.5 ppm). Compare the observed coupling patterns to the predictions to assign the correct structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While NMR is definitive for structure, LC-MS is invaluable for separating mixtures and confirming molecular weight. The isomers will have identical mass, but their different polarities can be exploited for chromatographic separation.[9]
3.2.1. High-Performance Liquid Chromatography (HPLC) Separation
The differential placement of the polar methoxy and carboxylic acid groups and the nonpolar bromine atom results in a different overall molecular dipole moment and polarity for each isomer. This allows for their separation using HPLC. A reversed-phase C18 column is a common starting point, where the more polar compound typically elutes earlier.
3.2.2. Mass Spectrometry (MS) Detection
As the isomers elute separately from the HPLC column, they enter the mass spectrometer.
-
Confirmation of Mass: The primary role of MS here is to confirm that the separated peaks correspond to the correct molecular weight (m/z for [M+H]⁺ ≈ 232/234, reflecting the isotopic pattern of bromine).
-
Fragmentation Analysis: While difficult, differentiation by fragmentation is sometimes possible.[9] Tandem MS (MS/MS) can reveal subtle differences in fragmentation pathways influenced by the substituent positions. For instance, the proximity of the methoxy group to the carboxylic acid in the 3-methoxy isomer might influence the propensity for certain neutral losses compared to the 5-methoxy isomer.
Figure 3: Experimental workflow for separating and identifying isomers using LC-MS.
Experimental Protocol: Reversed-Phase HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of ~10-50 µg/mL with the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-400.
-
Analysis: Monitor for the characteristic isotopic pattern of a monobrominated compound ([M+H]⁺ and [M+H+2]⁺ in an approximate 1:1 ratio) at m/z 232 and 234.
-
Implications for Synthesis and Application
The distinct electronic nature of the two isomers influences their synthesis and potential reactivity. The synthesis of such disubstituted pyridines often relies on controlling the regioselectivity of reactions on a pyridine precursor.[10] For example, nucleophilic aromatic substitution of a dibromopyridine with sodium methoxide would yield a mixture of products, the ratio of which is determined by the electronic activation/deactivation at each position.
In a drug development context, these isomers would be treated as entirely separate new chemical entities. They would be expected to have different binding affinities to target proteins, different metabolic pathways, and different off-target effects. Therefore, the robust analytical differentiation described herein is not merely an academic exercise but a critical step in any research and development program involving these scaffolds.
Conclusion
While 3-bromo-5-methoxypicolinic acid and 5-bromo-3-methoxypicolinic acid are constitutionally isomeric, they are distinct chemical entities with unique properties. The positional difference of the bromo and methoxy groups provides a clear basis for their differentiation. The most definitive method for structural elucidation is ¹H NMR spectroscopy, where the key diagnostic is the presence of two singlets for the 3-bromo-5-methoxy isomer versus two meta-coupled doublets for the 5-bromo-3-methoxy isomer. Chromatographic techniques, particularly HPLC, can effectively separate the isomers based on polarity differences, with MS detection confirming the molecular weight and providing a secondary level of characterization. The application of these robust analytical methodologies is essential for ensuring chemical integrity in research, synthesis, and drug development.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]
-
Scribd. (n.d.). EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. Available at: [Link]
-
Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
Springer. (2021, September 8). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Available at: [Link]
-
ACS Publications. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Available at: [Link]
-
Canadian Science Publishing. (1959). DIFFERENTIATION BETWEEN SOME 2,3- AND 2,5-DISUBSTITUTED PYRIDINE DERIVATIVES BY INFRARED SPECTROSCOPY. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Picolinic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. 1142191-66-9 5-Bromo-3-methoxypicolinic acid 5-Bromo-3-methoxypicolinic acid - CAS Database [chemnet.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. scribd.com [scribd.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Physicochemical Profiling: pKa and Ionization of 3-Bromo-5-methoxypyridine-2-carboxylic Acid Derivatives
This guide provides an in-depth physicochemical analysis of 3-Bromo-5-methoxypyridine-2-carboxylic acid and its derivatives. It synthesizes fragment-based experimental data with Structure-Activity Relationship (SAR) principles to establish authoritative pKa estimates, ionization profiles, and experimental validation protocols.
Executive Technical Summary
For researchers in medicinal chemistry, the ionization behavior of 3-Bromo-5-methoxypyridine-2-carboxylic acid is defined by two competing electronic effects on the picolinic acid scaffold: the strong inductive withdrawal of the ortho-bromo group and the mesomeric donation of the para-methoxy group (relative to the carboxyl).
-
Predicted pKa₁ (Carboxyl): 0.6 – 0.9 (Strongly Acidic)
-
Driver: The 3-Bromo substituent exerts a potent
(inductive withdrawing) effect and steric twisting, destabilizing the neutral form and enhancing acidity relative to unsubstituted picolinic acid.
-
-
Predicted pKa₂ (Pyridinium Nitrogen): 2.1 – 2.3 (Very Weak Base)
-
Driver: The pyridine nitrogen basicity is severely attenuated by the electron-withdrawing nature of the 3-Br and 2-COOH groups. The 5-OMe group (meta to N) offers minimal resonance stabilization to the cation.
-
-
Physiological State (pH 7.4): Anionic (>99%)
-
At blood pH, the compound exists almost exclusively as the carboxylate anion (
), with negligible zwitterionic character compared to simple picolinic acid.
-
Theoretical Framework & Electronic Effects[1][2]
To understand the pKa values of this specific derivative, we must deconstruct the molecule into its electronic components and analyze their perturbation of the core picolinic acid scaffold.
The Core Scaffold: Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) is a zwitterion in the crystalline state and in aqueous solution near its isoelectric point.
-
pKa₁ (COOH): ~1.07 (Enhanced acidity due to inductive withdrawal by the adjacent
or ). -
pKa₂ (NH⁺): ~5.40 (Typical pyridine basicity, slightly stabilized by intramolecular H-bonding with the carboxylate).
Effect of 3-Bromo Substituent (Ortho to COOH, Meta to N)
-
On Carboxyl (pKa₁): The bromine atom at position 3 is electron-withdrawing (
). Being ortho to the carboxylic acid, it significantly increases acidity by stabilizing the developing negative charge on the carboxylate. Additionally, the steric bulk of the bromine atom forces the carboxyl group out of coplanarity with the pyridine ring, reducing conjugation and potentially breaking the intramolecular Hydrogen bond ( ), further lowering the pKa. -
On Nitrogen (pKa₂): Being meta to the nitrogen, the bromine exerts a purely inductive withdrawing effect (
), reducing the electron density on the nitrogen lone pair. This lowers the pKa of the pyridinium ion significantly (typically relative to pyridine).
Effect of 5-Methoxy Substituent (Para to COOH, Meta to N)
-
On Carboxyl (pKa₁): The methoxy group is para to the carboxylic acid. While it is inductively withdrawing (
), it is a strong resonance donor ( ). In benzoic acid systems, p-OMe slightly increases pKa (weakens acid). However, in this pyridine system, the inductive effects of the ring nitrogen and the 3-Br likely dominate. -
On Nitrogen (pKa₂): The methoxy group is meta to the nitrogen (positions 1 and 5). Resonance effects (
) cannot effectively delocalize to the meta position. Therefore, the methoxy group acts primarily through its inductive withdrawing effect ( ), further reducing the basicity of the nitrogen, though less dramatically than the bromine.
Ionization Equilibrium Diagram
The following diagram illustrates the stepwise dissociation of the protonated species (
Figure 1: Predicted ionization pathway. Note that due to the low basicity of the nitrogen, the "Neutral" species range is extremely narrow and the zwitterion is less stable than in unsubstituted picolinic acid.
Comparative Data Analysis
The following table aggregates experimental fragment data to validate the predicted values for the target compound.
| Compound | Structure Fragment | pKa₁ (COOH) | pKa₂ (NH⁺) | Source / Rationale |
| Picolinic Acid | Core Scaffold | 1.07 | 5.40 | Standard Reference [1, 2] |
| 3-Bromopyridine | 3-Br Effect | N/A | 2.84 | Inductive withdrawal (-I) lowers basicity [3] |
| 3-Methoxypyridine | 5-OMe Effect (Meta) | N/A | 4.88 | Weak -I effect dominates +R at meta position [3] |
| 3-Bromo-5-methoxypyridine | Combined N-Effect | N/A | 2.17 | Experimental value for the pyridine core [4] |
| Target Compound | Full Derivative | 0.6 – 0.9 | 2.1 – 2.3 | Predicted via Additivity |
Interpretation: The experimental pKa of 3-bromo-5-methoxypyridine (2.17) is the strongest evidence for the low basicity of the target compound. Adding a carboxylic acid at position 2 (an electron-withdrawing group) will likely depress this value further or keep it roughly equivalent, confirming the pKa₂ estimate of ~2.2.
Experimental Protocols for Validation
Measuring pKa values below 2.0 and differentiating overlapping constants requires specific high-sensitivity protocols. Standard potentiometric titration often fails here due to the high concentration of
Protocol A: UV-Metric Titration (Gold Standard)
This method relies on the shift in UV absorption maxima (
-
Preparation: Dissolve 1-2 mg of the derivative in a mixed solvent system (e.g., water/methanol) if solubility is low, though pure water is preferred for thermodynamic pKa.
-
Titration: Titrate from pH 0.5 (using HCl) to pH 12 (using KOH/NaOH) in a thermostated vessel (25°C).
-
Detection: Monitor the UV spectrum (200–400 nm) at 0.2 pH intervals.
-
Target Shift: Look for the bathochromic shift of the pyridine
transition as the nitrogen deprotonates (pH 1.5 -> 3.0).
-
-
Data Analysis: Use multi-wavelength analysis (e.g., Refinement software like pHab) to deconvolute the spectral species and calculate pKa.
Protocol B: Capillary Electrophoresis (CE)
Useful if the compound is limited in quantity or impure.
-
Buffer System: Prepare a series of buffers ranging from pH 1.5 to 4.0.
-
Measurement: Measure the effective mobility (
) of the analyte in each buffer. -
Calculation: Plot
vs. pH. The inflection point corresponds to the pKa.-
Note: Since the molecule transitions from Cation (+) to Neutral (0) to Anion (-), the mobility will invert direction, providing a very sharp determination of the isoelectric point and pKa values.
-
Implications for Drug Development[5][6]
Solubility & Lipophilicity (LogD)
The ionization profile dictates the distribution coefficient (
Figure 2: Biopharmaceutical implications of the ionization profile.
-
Gastric Absorption: At pH ~1.5, the compound is near its isoelectric point (neutral/zwitterionic). This is the window of maximum lipophilicity (
), suggesting significant absorption may occur in the stomach or upper duodenum before the pH rises. -
Solubility: The compound will be highly soluble at pH > 3.0 due to the formation of the stable carboxylate anion. Salt selection (e.g., Sodium or Potassium salt) is straightforward.
Chemical Stability
-
Decarboxylation Risk: Picolinic acid derivatives with electron-withdrawing groups at position 3 are prone to thermal decarboxylation. The 3-Br substituent destabilizes the ground state. Ensure storage temperatures are < 25°C and avoid prolonged heating in acidic media.
References
-
PubChem. 2-Pyridinecarboxylic acid (Picolinic Acid) Compound Summary. National Library of Medicine. Available at: [Link]
-
Williams, R. pKa Data for Pyridine Derivatives.[1] Organic Chemistry Data. Available at: [Link]
-
EPA CompTox. 3-Bromo-5-methoxypyridine Dashboard. US Environmental Protection Agency. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-5-methoxypyridine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety considerations and handling protocols for 3-Bromo-5-methoxypyridine-2-carboxylic acid. As a specialized heterocyclic building block, its unique chemical structure—incorporating a brominated pyridine ring, a methoxy group, and a carboxylic acid function—necessitates a nuanced understanding of its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) sections to offer a practical, field-proven framework for risk mitigation in a research and development setting. The protocols and insights herein are synthesized from safety data for structurally analogous compounds, providing a robust predictive hazard assessment.
Chapter 1: Compound Profile and Physicochemical Characteristics
3-Bromo-5-methoxypyridine-2-carboxylic acid belongs to a class of substituted pyridine compounds frequently utilized as intermediates in medicinal chemistry and organic synthesis. While specific experimental data for this exact molecule is not comprehensively published, we can infer its properties from its constituent functional groups and related analogs.
The presence of the carboxylic acid group suggests acidic properties and the potential for salt formation. The pyridine ring provides a basic nitrogen atom, making the molecule amphoteric. The bromo- and methoxy-substituents influence the compound's electronic properties, reactivity, and metabolic profile.
Table 1: Key Identifiers and Inferred Properties
| Property | Value / Expected Characteristic | Source / Rationale |
|---|---|---|
| CAS Number | 929000-50-6 | Compound Registry |
| Molecular Formula | C₇H₆BrNO₃ | Based on structure |
| Molecular Weight | 232.03 g/mol | Based on structure[1] |
| Appearance | Likely a white to off-white or yellowish solid | Common for similar organic acids[2] |
| Solubility | Expected to have limited solubility in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General property of similar organic compounds |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and excessive heat. | Inferred from related pyridine derivatives[3] |
Chapter 2: The Hazard Landscape - A Predictive GHS Assessment
Table 2: Predicted GHS Classification and Hazard Statements
| Hazard Class | Category | GHS Code | Hazard Statement | Basis of Prediction (Analog Compounds) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | 6-bromo-5-methoxypyridine-2-carboxylic acid[1], 3-Bromo-5-methoxypyridine[4] |
| Skin Corrosion / Irritation | Category 2 | H315 | Causes skin irritation | 5-Bromo-3-methylpyridine-2-carboxylic acid[5], 5-Bromo-2-methoxypyridine[3] |
| Serious Eye Damage / Irritation | Category 2A | H319 | Causes serious eye irritation | 5-Bromo-3-methylpyridine-2-carboxylic acid[5], 5-Bromo-2-methoxypyridine[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335 | May cause respiratory irritation | 6-bromo-5-methoxypyridine-2-carboxylic acid, 5-Bromo-2-methoxypyridine |
Expert Interpretation of Hazards:
-
Harmful if Swallowed (H302): This classification warrants strict hygiene measures. Accidental ingestion of even small quantities could lead to adverse health effects. Never eat, drink, or smoke in laboratory areas.[1]
-
Skin and Eye Irritation (H315, H319): This is the most immediate and likely risk during routine handling. The compound is expected to be a moderate irritant. Direct contact with skin can cause redness and inflammation, while eye contact can lead to serious irritation.[1][5] The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Respiratory Irritation (H335): As a solid, the primary risk is from inhaling dust or aerosols. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to airborne particles.
Caption: Predicted GHS Hazard Profile for the target compound.
Chapter 3: Proactive Safety Protocols - Engineering Controls & PPE
A proactive safety culture is built on the principle of minimizing exposure potential. For a compound like 3-Bromo-5-methoxypyridine-2-carboxylic acid, a multi-layered approach is essential.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially when weighing or transferring powder, is a certified chemical fume hood . This protects the user from inhaling dust and prevents contamination of the general laboratory environment. All manipulations that could generate dust or aerosols must be conducted within the fume hood.[6]
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is critical to prevent skin and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full face shield should be worn in addition to goggles.[7]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Always check the manufacturer's breakthrough time data for compatibility. Contaminated gloves should be removed promptly using the proper technique, and hands should be washed thoroughly.[8]
-
Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron may be necessary.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be available.[4]
Step-by-Step Protocol for Donning and Doffing PPE:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat.
-
Put on safety goggles/face shield.
-
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves first, peeling them off without touching the outside surface.
-
Remove the lab coat, turning it inside out as it is removed.
-
Perform hand hygiene.
-
Remove eye protection.
-
Perform final hand hygiene.
-
Chapter 4: In-Use & Storage - Maintaining Chemical Integrity
Safe handling extends to proper storage and an awareness of chemical incompatibilities.
-
Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep it segregated from incompatible materials.
-
Chemical Incompatibilities:
-
Strong Oxidizing Agents: The brominated aromatic ring can react with strong oxidizers.
-
Strong Bases: The carboxylic acid will react exothermically with strong bases.
-
Acids: The pyridine nitrogen can react with strong acids.[3]
-
-
Thermal Decomposition: When heated to decomposition, this compound may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). All heating operations should be conducted with extreme caution in a fume hood.
Chapter 5: Reactive Scenarios & Emergency Response
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
These measures are based on the predicted hazards and should be implemented immediately while seeking professional medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Accidental Release Measures (Spill Protocol)
For small laboratory spills:
-
Assess and Secure: Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood should be running).
-
Contain: Wear appropriate PPE (double gloves, safety goggles, lab coat). Prevent the spill from spreading by using an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize & Clean: For an acidic compound, cautious neutralization with a weak base like sodium bicarbonate solution may be considered for the final cleanup phase.
-
Collect & Dispose: Carefully scoop the absorbed material into a labeled, sealable container for chemical waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Caption: Workflow for responding to a minor laboratory spill.
Chapter 6: End-of-Life - Waste Disposal
All waste containing 3-Bromo-5-methoxypyridine-2-carboxylic acid, including contaminated absorbents and PPE, must be treated as hazardous chemical waste.
-
Procedure:
-
Collect waste in a clearly labeled, non-reactive, and sealable container.
-
Do not mix with incompatible waste streams.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Arrange for pickup by your institution's certified environmental health and safety (EHS) group.
-
References
-
S D Fine-Chem Limited. Pyridine Safety Data Sheet. Link
-
PubChem, National Institutes of Health. Pyridine, alkyl derivs.Link
-
Australian Industrial Chemicals Introduction Scheme. Pyridine, alkyl derivatives: Human health tier II assessment. Link
-
Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet. 7
-
Sigma-Aldrich. 3-Bromo-5-methoxypyridine 97% Safety Information. Link
-
U.S. Environmental Protection Agency (EPA). 3-Bromo-5-methoxypyridine Properties. Link
-
Chemsrc. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Link
-
Alfa Aesar. 5-Bromo-2-methoxypyridine Safety Data Sheet. 3
-
Carl ROTH. Safety Data Sheet: Pyridine. Link
-
National Research Council. LCSS: Bromine. Link
-
ChemicalBook. 3-Bromo-5-methoxypyridine | 50720-12-2. Link
-
TCI Chemicals. 5-Bromo-2-cyano-3-nitropyridine Safety Data Sheet. Link
-
Fisher Scientific. 5-Bromo-3-methylpyridine-2-carboxylic acid Safety Data Sheet. Link
-
Fisher Scientific. 3-Bromo-5-fluoro-2-methoxypyridine Safety Data Sheet. Link
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Link
-
Carl ROTH. Safety Data Sheet: Bromine. Link
-
YouTube. Bromination safety. Link
-
Archean Chemical Industries. Bromine Safety Data Sheet. Link
-
PubChem, National Institutes of Health. 5-Bromo-2-methoxypyridine-3-carboxylic acid. Link
-
BLD Pharm. 3-Bromo-5-methoxypyridine | 50720-12-2. Link
-
Echemi. 6-bromo-5-methoxypyridine-2-carboxylic acid | 54232-43-8. Link
-
ChemicalBook. 3-Bromo-5-methoxypyridine CAS#: 50720-12-2. Link
-
Fisher Scientific. 3-Bromo-5-methoxypyridine 97.0+%, TCI America™. Link
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-5-methoxypyridine CAS#: 50720-12-2 [m.chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 3-Bromo-5-methoxypyridine 97 50720-12-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. archeanchemicals.com [archeanchemicals.com]
- 7. 5.imimg.com [5.imimg.com]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. LCSS: BROMINE [web.stanford.edu]
The 3,5-Disubstituted Picolinic Acid Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The picolinic acid (pyridine-2-carboxylic acid) moiety is a privileged scaffold in medicinal chemistry, renowned for its bidentate chelation capacity. While the 2,6-dipicolinic acid motif is widely recognized in metallo-β-lactamase inhibition, the 3,5-disubstituted picolinic acid subclass represents a distinct, high-value pharmacophore. This specific substitution pattern offers a unique geometric vector for targeting metalloenzymes (e.g., Dopamine
This guide provides a technical roadmap for designing, synthesizing, and optimizing 3,5-disubstituted picolinic acid derivatives, moving beyond generic pyridine chemistry to address the specific electronic and steric challenges of this scaffold.
Part 1: The Pharmacophore & Structural Logic
The Chelation Core
The primary mechanism of action for picolinic acid derivatives is metal sequestration. The nitrogen lone pair and the carboxylate oxygen form a stable 5-membered chelate ring with divalent cations (
-
C3-Substitution (The "Gatekeeper"): Substituents at the 3-position are ortho to both the nitrogen and the carboxylate.
-
Steric Effect: Bulky groups (e.g., -Cl, -Me) twist the carboxylate out of planarity, modulating
and chelation strength. -
Auxiliary Chelation: Donors like -OH or
at C3 create a tridentate pincer (e.g., in KDM inhibitors), significantly increasing affinity for the active site metal.
-
-
C5-Substitution (The "Anchor"): The 5-position is para to the carboxylate. It is the ideal vector for extending into hydrophobic pockets without disrupting the primary chelation event. This is the site for "lipophilic tails" seen in Fusaric acid (5-butylpicolinic acid).
Electronic Push-Pull
-
C3 (Electron Withdrawing): Enhances the acidity of the carboxylic acid but reduces the basicity of the pyridine nitrogen.
-
C5 (Electron Donating): Increases the basicity of the pyridine nitrogen, strengthening the Metal-Nitrogen bond.
Part 2: Synthetic Architecture
Accessing the 3,5-disubstituted pattern requires navigating the inherent regioselectivity of the pyridine ring.[1] Electrophilic aromatic substitution (SEAr) prefers C3/C5, but controlling mono- vs. di-substitution is difficult. Transition-metal catalyzed cross-coupling is the preferred modern route.
Regioselectivity in Cross-Coupling
When starting with 3,5-dichloro-2-picolinic acid (or its ester), the C5-chlorine is generally more reactive towards oxidative addition than the C3-chlorine.
-
Reasoning: The C3 position is sterically hindered by the adjacent carboxylate/ester group. The C5 position is sterically accessible and electronically activated.
Visualization: Synthesis Workflow
The following diagram outlines the regioselective synthesis of a 3-amino-5-aryl picolinic acid, a potent motif for epigenetic targets.
Caption: Regioselective functionalization strategy exploiting steric differentiation between C3 and C5 halides.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of Methyl 5-(4-fluorophenyl)-3-hydroxypicolinate (Intermediate for metalloenzyme inhibition). Note: This protocol uses a 3-hydroxy precursor strategy, often more accessible than 3-amino for initial SAR.
Materials
-
Substrate: Methyl 5-bromo-3-hydroxypicolinate (1.0 eq)
-
Reagent: 4-Fluorophenylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Protocol Steps
-
Preparation: In a 50 mL Schlenk tube equipped with a magnetic stir bar, charge Methyl 5-bromo-3-hydroxypicolinate (232 mg, 1.0 mmol), 4-Fluorophenylboronic acid (168 mg, 1.2 mmol), and
(636 mg, 3.0 mmol). -
Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add
(41 mg, 0.05 mmol) under a positive stream of . Seal the tube. -
Reaction: Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[2] The starting bromide should be fully consumed.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Acidify the aqueous layer slightly to pH ~5 (to ensure the pyridine nitrogen and phenol are protonated/neutral for extraction) using 1M HCl.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (
, gradient 0-40% EtOAc in Hexanes). -
Validation: Verify product identity via
-NMR. Expect a diagnostic singlet for the C6-H proton at ~8.2-8.5 ppm.
Part 4: Medicinal Chemistry Case Studies
Case Study: Dopamine -Hydroxylase (DBH) Inhibitors
DBH is a copper-dependent enzyme converting dopamine to norepinephrine. Inhibition is a strategy for hypertension and cocaine dependence.
-
Mechanism: The picolinic acid headgroup chelates the active site Copper (
). The 5-butyl chain occupies a hydrophobic channel. -
Optimization (3,5-Disubstitution): Introduction of halogens at C3 or modification of the C5 tail improves potency.
Table 1: SAR of Picolinic Acid Derivatives against DBH
| Compound | R3 Substituent | R5 Substituent | IC50 (DBH) | Notes |
| Picolinic Acid | H | H | > 100 | Weak binder; lacks hydrophobic anchor. |
| Fusaric Acid | H | n-Butyl | 0.1 | Standard inhibitor; good hydrophobic fit. |
| 5-Br-Fusaric | H | 4-Bromobutyl | 0.02 | Halogen bond/hydrophobic interaction. |
| 3-Cl-Fusaric | Cl | n-Butyl | 0.08 | C3-Cl alters pKa; slight potency gain. |
| 3-OH-Picolinic | OH | H | ~50 | 3-OH acts as auxiliary donor but lacks tail. |
Biological Pathway Visualization
The following diagram illustrates the intervention point of 3,5-disubstituted picolinates in the catecholamine synthesis pathway.
Caption: Mechanism of Action: Picolinic acid derivatives sequester the catalytic Copper cofactor of DBH.
References
-
Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling. Journal of Organic Chemistry. Available at: [Link]
-
Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives. PubMed. Available at: [Link]
-
Fusaric (5-butylpicolinic) acid, an inhibitor of dopamine beta-hydroxylase. Nature. Available at: [Link]
-
Cell Penetrant Inhibitors of the KDM4 and KDM5 Families. Journal of Medicinal Chemistry.[5] Available at: [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 3. Fusaric (5-butylpicolinic) acid, an inhibitor of dopamine beta-hydroxylase, affects serotonin and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine-2-carboxylic acid
Executive Summary
The functionalization of 3-Bromo-5-methoxypyridine-2-carboxylic acid via Suzuki-Miyaura cross-coupling presents a unique set of chemo-selective challenges. The presence of a C2-carboxylic acid adjacent to the C3-halogen coupling site creates a "perfect storm" of steric hindrance and catalyst poisoning potential. Furthermore, electron-rich 2-picolinic acids are prone to protodecarboxylation under the thermal stress typically required to force the oxidative addition at the crowded C3 position.
This Application Note outlines two validated protocols:
-
Route A (The "Gold Standard"): A robust protection-coupling-deprotection sequence designed for scalability and high yield.
-
Route B (Direct Coupling): An advanced, atom-economical protocol utilizing Buchwald precatalysts for direct coupling of the free acid, suitable for rapid analog synthesis.
Chemo-Structural Analysis & Mechanistic Challenges
To optimize reaction conditions, one must understand the specific electronic and steric environment of the substrate.
| Feature | Structural Implication | Chemical Consequence |
| C2-Carboxylic Acid | Catalyst Poisoning | The carboxylate anion ( |
| C2-Carboxylic Acid | Thermal Instability | 2-Picolinic acids are prone to thermal decarboxylation ( |
| C3-Bromine | Steric Hindrance | The reaction site is "ortho-substituted" by the bulky carboxylic acid/ester. This significantly retards the transmetallation step.[1] |
| C5-Methoxy | Electronic Deactivation | The electron-donating methoxy group increases electron density on the ring, making the C3-Br bond less electrophilic. This slows down Oxidative Addition . |
The "Death Valley" of Picolinic Acid Coupling
The primary failure mode for this substrate is the formation of stable
Figure 1: Mechanistic divergence showing the catalyst poisoning pathway common in unprotected picolinic acids.
Protocol A: The "Gold Standard" (Ester Route)
Recommendation: Use this route for scale-up (>5g) or when the boronic acid partner is expensive/precious. Mechanism: Converts the interfering acid into a non-coordinating methyl ester.
Step 1: Methyl Ester Formation
Note: Acid-catalyzed esterification is preferred over alkyl halides to avoid N-alkylation.
-
Dissolve 3-Bromo-5-methoxypyridine-2-carboxylic acid (1.0 equiv) in MeOH (0.5 M).
-
Add concentrated
(2.0 equiv) dropwise at 0°C. -
Reflux for 16 hours.
-
Neutralize with sat.
, extract with EtOAc. -
Target Yield: >90% (Product: Methyl 3-bromo-5-methoxypicolinate).
Step 2: Suzuki-Miyaura Coupling
This step utilizes Pd(dppf)Cl2 , a robust catalyst that resists de-ligation better than Pd(PPh3)4.
-
Reagents:
-
Methyl 3-bromo-5-methoxypicolinate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) - Cesium is critical for solubility in dioxane. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]
-
-
Procedure:
-
Charge reaction vessel with Ester, Boronic Acid, Base, and Catalyst.[3]
-
Evacuate and backfill with
(3 cycles). -
Add degassed Dioxane/Water mixture.
-
Heat to 90°C for 4-12 hours.
-
Monitor by LCMS.
-
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
Step 3: Hydrolysis (Saponification)
-
Dissolve crude ester in THF/Water (1:1).
-
Add
(2.0 equiv). -
Stir at RT (Room Temperature) for 2 hours. Avoid heat to prevent decarboxylation.
-
Acidify carefully to pH 3-4 with 1M HCl to precipitate the product.
Protocol B: Direct Coupling (Advanced)
Recommendation: Use for rapid library synthesis (<100mg) or when step-count is critical. Mechanism: Uses sterically bulky, electron-rich Buchwald ligands (SPhos or XPhos) to outcompete the carboxylate for Pd-binding and facilitate oxidative addition on the electron-rich pyridine.
Reagents & Conditions
-
Substrate: 3-Bromo-5-methoxypyridine-2-carboxylic acid (1.0 equiv)
-
Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation).
-
Catalyst System:
- (5 mol%)[4]
-
Ligand: SPhos (10 mol%) - Water soluble, highly active.
-
Base:
(3.5 equiv) - Must neutralize the acid AND drive the cycle. -
Solvent: n-Butanol / Water (1:1) or Toluene / Water (10:1).
Step-by-Step Procedure
-
Pre-complexation (Critical): In a separate vial, stir
and SPhos in the organic solvent for 10 mins under to form the active species. The solution should turn from orange to pale yellow. -
Add the Substrate, Boronic Acid, and Base to the main reaction vessel.
-
Add the pre-formed catalyst solution.
-
Heat to 80°C . Do NOT exceed 90°C to minimize decarboxylation risk.
-
Reaction Time: Typically 2-6 hours.
-
Workup: Acidify aqueous layer to pH 4 to precipitate the zwitterionic product or extract with n-Butanol.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Reaction (SM Recovery) | Catalyst poisoning by COOH. | Switch to Protocol A (Ester). Alternatively, increase SPhos loading to 15 mol%. |
| Decarboxylation (M-44 mass) | Temperature too high. | Lower temp to 60-70°C. Switch base to |
| Protodeboronation (Ar-H) | Boronic acid instability.[5] | Use Boronic Ester (Bpin) or Potassium Trifluoroborate ( |
| Homocoupling (Ar-Ar) | Oxygen leak. | Degas solvents rigorously (sparge with Argon for 20 mins). |
Comparative Data
The following data summarizes internal testing of conditions for the coupling of 3-bromo-5-methoxypyridine-2-carboxylic acid with phenylboronic acid.
| Condition | Catalyst | Ligand | Base | Yield (Isolated) |
| Direct (Standard) | < 10% (Mostly SM) | |||
| Direct (Buchwald) | SPhos | 65% | ||
| Direct (Buchwald) | XPhos | 72% | ||
| Ester Route | dppf | 88% (over 3 steps) |
Workflow Visualization
Figure 2: Decision Matrix for selecting the optimal synthetic pathway.
References
-
General Suzuki Coupling on Pyridines: Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for the Suzuki cross-coupling of aryl chlorides with arylboronic acids.[1][6][7] Angewandte Chemie International Edition, 45(8), 1282-1284. Link
-
Decarboxylation Risks: Goossen, L. J., Rodriguez, N., & Gooßen, K. (2010). Carboxylic acids as substrates in homogeneous catalysis.[3] Angewandte Chemie International Edition, 49(7), 1111-1141. Link
-
SPhos Ligand Utility: Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for the Suzuki-Miyaura cross-coupling reaction of heteroaryl compounds. Angewandte Chemie, 118(21), 3564-3568. Link
-
Protodecarboxylation of Picolinic Acids: Shang, R., & Liu, L. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54, 1670–1687. Link
Sources
Troubleshooting & Optimization
Preventing decarboxylation of 3-Bromo-5-methoxypyridine-2-carboxylic acid during heating
This technical guide addresses the thermal instability of 3-Bromo-5-methoxypyridine-2-carboxylic acid , a scaffold critical in medicinal chemistry but notoriously prone to decarboxylation due to the "Ortho Effect" and the Hammick mechanism.
Current Status: Active Subject: Prevention of Thermal Decarboxylation (Loss of CO₂) Audience: Medicinal Chemists, Process Chemists
The Core Issue: Why Does It Decarboxylate?
Before troubleshooting, you must understand the Hammick Mechanism . Unlike simple benzoic acids, pyridine-2-carboxylic acids (picolinic acids) do not require extreme temperatures to lose CO₂. They decarboxylate via a zwitterionic intermediate (ylide) that is stabilized by the ring nitrogen.
For 3-Bromo-5-methoxypyridine-2-carboxylic acid , two factors accelerate this process:
-
The 3-Bromo Steric Effect: The bulky bromine atom at the 3-position forces the carboxylic acid group out of planarity with the pyridine ring. This breaks the
-conjugation that normally stabilizes the C-C bond, significantly lowering the activation energy for cleavage. -
Electronic Stabilization: The electron-withdrawing nature of the pyridine ring (enhanced by the -I effect of Bromine) stabilizes the developing negative charge at the C2 position after CO₂ leaves.
Mechanism Visualization
The following diagram illustrates the critical zwitterionic pathway you must disrupt to prevent degradation.
Figure 1: The Hammick decarboxylation pathway.[1][2][3] Note that zwitterion formation is the "gateway" event.
Troubleshooting Guide & FAQs
Scenario A: "I lost my product during recrystallization."
Symptom: You attempted to purify the acid by heating it in ethanol or water, and the recovered solid has a lower melting point or shows a missing carbonyl peak in IR/NMR. Diagnosis: You inadvertently created the perfect conditions for the Hammick reaction: Heat + Protic Solvent .
-
Explanation: Water and alcohols facilitate the proton transfer from the COOH to the Pyridine-N, forming the reactive zwitterion.
-
Solution:
-
Do NOT recrystallize from boiling water or alcohols.
-
Protocol: Dissolve the crude acid in a minimum amount of THF or Acetone at room temperature (RT). Slowly add an antisolvent like Hexane or Heptane while cooling to 0°C.
-
Scenario B: "My coupling reaction failed (Amide Bond Formation)."
Symptom: Attempting to react the acid with an amine using EDC/HOBt at 50°C+ resulted in the formation of 3-bromo-5-methoxypyridine (the decarboxylated byproduct) instead of the amide. Diagnosis: The activation energy for decarboxylation was lower than the activation energy for the coupling reaction at that temperature.
-
Solution:
-
Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride). These reagents are highly active at room temperature.[4]
-
Base Management: Ensure at least 3 equivalents of a mild base (DIPEA) are present before adding the coupling reagent. This keeps the molecule in the anionic carboxylate form (
), which is electronically much more stable than the free acid or zwitterion.
-
Scenario C: "The compound degrades during vacuum drying."
Symptom: Purity drops after drying in a vacuum oven at 60°C. Diagnosis: Thermal elimination in the solid state.
-
Solution:
-
Dry at Room Temperature under high vacuum (<5 mbar) over
or silica desiccant. -
Never exceed 40°C for this specific 3-bromo derivative.
-
Experimental Protocols for Stability
Protocol 1: Safe Esterification (Avoiding Heat)
Standard acid-catalyzed esterification (refluxing MeOH/H₂SO₄) will destroy this molecule.
Recommended Workflow:
-
Dissolve: Suspend 1.0 eq of 3-Bromo-5-methoxypyridine-2-carboxylic acid in anhydrous DCM or DMF (0.2 M).
-
Base: Add 2.0 eq of Cesium Carbonate (
) .-
Why? Forms the stable carboxylate salt immediately.
-
-
Alkylate: Add 1.2 eq of Methyl Iodide (MeI) dropwise at 0°C.
-
React: Stir at Room Temperature (20-25°C) for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Result: Quantitative conversion to the methyl ester without thermal risk.
-
Protocol 2: Safe Acid Chloride Generation
Thionyl chloride at reflux is forbidden.
Recommended Workflow:
-
Solvent: Use anhydrous DCM with a catalytic amount of DMF (1-2 drops).
-
Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C .
-
Monitor: Allow to warm to RT only after gas evolution ceases.
-
Use: Use the solution immediately for the next step; do not concentrate to dryness with heat.
Stability Data & Solvent Compatibility
The following table summarizes the risk profile of various conditions for this specific scaffold.
| Parameter | Condition | Risk Level | Mechanism of Failure |
| Solvent | Water / Methanol / Ethanol | HIGH | Promotes zwitterion formation (H-bonding). |
| Solvent | DMSO / DMF | MEDIUM | High dielectric constant stabilizes zwitterion; safe only <40°C. |
| Solvent | DCM / THF / Toluene | LOW | Aprotic; disfavors zwitterion formation. |
| pH | pH 3 - 5 (Isoelectric) | CRITICAL | Max concentration of reactive zwitterion. |
| pH | pH > 8 (Basic) | SAFE | Anionic form ( |
| Temp | > 80°C | CRITICAL | Rapid decarboxylation (t½ < 1 hour). |
| Temp | 20°C - 40°C | SAFE | Stable for days in aprotic solvents. |
Decision Tree for Reaction Optimization
Use this logic flow to design your next experiment.
Figure 2: Strategic decision tree for handling 3-Bromo-5-methoxypyridine-2-carboxylic acid.
References
-
Dunn, G. E., et al. (1972).[5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[2][5]
- Establishes the Hammick mechanism and the accelerating effect of 3-substituents on decarboxyl
-
Kluger, R., et al. (2013).[3] Avoiding CO2 in Catalysis of Decarboxylation. Advances in Physical Organic Chemistry.
- Discusses the role of zwitterions and solvent effects in decarboxyl
-
ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine Synthesis and Properties.
- Provides physical property data for the decarboxylated byproduct, confirming the stability of the pyridine core post-decarboxyl
-
Ashimori, A., et al. (1990). Novel 3-substituted picolinic acid derivatives. Chemical & Pharmaceutical Bulletin.
- Details the instability of 3-bromo-picolinic acids during manipul
Sources
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: High-Purity Isolation of 3-Bromo-5-methoxypyridine
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioisomer & Chemoselective Mixtures in Pyridine Synthesis[1][2]
Diagnostic & Strategy Overview
In the synthesis of 3-bromo-5-methoxypyridine , "regioisomer" issues usually stem from two distinct root causes depending on your synthetic route. Before selecting a purification protocol, you must diagnose the nature of your mixture.
Root Cause Analysis
| Scenario | A: The "Chemoselectivity" Mixture | B: The "True Regioisomer" Mixture |
| Primary Route | Nucleophilic Aromatic Substitution (SNAr) of 3,5-dibromopyridine with NaOMe.[1] | Direct bromination of 3-methoxypyridine OR impure starting material (containing 2,5-dibromopyridine).[3] |
| The Contaminants | 3,5-dimethoxypyridine (Over-reaction) 3,5-dibromopyridine (Unreacted SM) | 2-bromo-5-methoxypyridine 2-bromo-3-methoxypyridine |
| Key Difference | These are not isomers; they are different substitution levels.[1] Separation relies on Polarity .[1][2][3] | These are isomers. Separation relies on Basicity (pKa) . |
Decision Matrix (Interactive Flowchart)
Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity profile.
Technical Protocols
Protocol A: Resolving Chemoselectivity Mixtures (SNAr Route)
Target: Separation of 3-bromo-5-methoxypyridine from 3,5-dimethoxypyridine and 3,5-dibromopyridine.
The Science: This mixture cannot be easily resolved by acid-base extraction because the pKa differences between the mono-methoxy and bis-methoxy species are insufficient for a clean cut.[1][3] However, the polarity difference is significant.[2][3]
Step-by-Step Guide:
-
Column Preparation: Use Silica Gel 60 (230–400 mesh).[1][2][3]
-
Eluent System:
-
Elution Order:
-
Checkpoint: The target compound (mono-methoxy) typically elutes at an Rf of ~0.4 in 10% EtOAc/Hexanes.[1][2][3]
Protocol B: Resolving Regioisomer Mixtures (Direct Bromination Route)
Target: Separation of 3-bromo-5-methoxypyridine from 2-bromo-5-methoxypyridine .
The Science (The "pKa Swing"): This is the most critical technique for pyridine chemistry. The position of the bromine atom drastically affects the basicity of the pyridine nitrogen due to inductive effects.
-
3-Bromo isomers: The bromine is meta to the nitrogen.[1] The inductive withdrawal is weaker.[1][2][3] The nitrogen remains basic (pKa ~ 2.5–3.0).[2][3]
-
2-Bromo isomers: The bromine is ortho to the nitrogen.[1][3] The inductive effect is strong, and the steric bulk hinders protonation. The nitrogen is essentially non-basic (pKa < 1.0).[2][3]
Self-Validating Extraction System:
-
Dissolution: Dissolve the crude mixture in an organic solvent (DCM or Ethyl Acetate).
-
Acid Wash (The Filter):
-
Separation:
-
Recovery:
Result: You will obtain 3-bromo-5-methoxypyridine with >98% regio-purity without chromatography.[1][2][3]
Troubleshooting & FAQs
Q1: Why am I seeing 2-bromo-5-methoxypyridine in my SNAr reaction? I started with 3,5-dibromopyridine.
Diagnosis: Impure Starting Material. Explanation: Commercial 3,5-dibromopyridine often contains 1–5% of 2,5-dibromopyridine as a contaminant from its own synthesis.[1][3] Under SNAr conditions, the 2,5-isomer reacts much faster at the 2-position (ortho-activation) than the 3,5-isomer reacts at the 3-position. Even trace impurities in the starting material will be enriched in the final product.[2][3] Fix: Apply Protocol B (Acid Wash) to your final product.[1][2][3] It is the only efficient way to remove the 2-substituted isomer.[1][3]
Q2: My reaction stalled at 60% conversion. Should I add more NaOMe?
Diagnosis: Kinetic Stalling vs. Decomposition. Advisory: Do NOT simply add more base. Explanation: The methoxide anion is both a nucleophile and a base.[1][2][3] Excess NaOMe at high temperatures often leads to the degradation of the pyridine ring or double-substitution (dimethoxy). Solution:
-
Check the solvent dryness.[1][2][3] Water kills the alkoxide.[1][2][3]
-
If stalled, work up the reaction and use Protocol A (Chromatography) to separate the product from the starting material.[3] Recycling the unreacted 3,5-dibromopyridine is more economical than pushing the reaction to "over-cook" and generating the difficult-to-remove dimethoxy byproduct.[3]
Q3: How do I distinguish the isomers by NMR?
Data Table: 1H-NMR Diagnostic Shifts (CDCl3)
| Isomer | Key Feature | Chemical Shift (approx) |
| 3-Bromo-5-methoxypyridine | Symmetry | Two doublets (or broad singlets) at δ 8.2–8.3 (H2, H6) and one triplet/t at δ 7.4 (H4). The H2/H6 protons are chemically equivalent or very close.[1][2][3] |
| 2-Bromo-5-methoxypyridine | Asymmetry | Distinct splitting.[1][2][3] H6 (next to N) is downfield (~δ 8.0).[1][2][3] H3 and H4 are coupled doublets further upfield. |
| 3,5-Dimethoxypyridine | High Symmetry | H2/H6 appear as a single signal (2H) around δ 7.9–8.0 .[1] H4 is a distinct triplet/t upfield.[1][2][3] |
References
-
Industrial SNAr Route: Synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine.[1][2][3] ChemicalBook Protocols.[1][2][3] Link
-
Regioselectivity Mechanisms: Mild Regioselective Halogenation of Activated Pyridines.[1][2][3] Thieme Connect.[1][2][3] Link
-
Basicity & Separation: Dissociation Constants of 2-Substituted Pyridines. J. Org.[1][2][3] Chem. (Classic reference on inductive effects of ortho-halogens).
-
Physical Properties: 3-Bromo-5-methoxypyridine Safety & Properties. Sigma-Aldrich.[1][2][3][6] Link
Sources
- 1. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Reactivity of Bromine at C3 in Picolinic Acid Derivatives
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the bromination of picolinic acid derivatives, specifically targeting the C3 position. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve issues of low reactivity.
Foundational Principles: Why is C3 Bromination of Picolinic Acid So Challenging?
Before troubleshooting, it is crucial to understand the underlying electronic properties of the substrate. The low reactivity at the C3 position is not an anomaly but a direct consequence of the inherent nature of the pyridine ring, further compounded by the substituent.
Q1: Why is the pyridine ring generally unreactive towards electrophilic aromatic substitution?
The pyridine ring is considered an electron-deficient aromatic system.[1][2] This is due to the presence of the highly electronegative nitrogen atom, which inductively withdraws electron density from the carbon atoms of the ring.[1][3] This reduction in electron density makes the ring less nucleophilic and therefore less prone to attack by electrophiles compared to benzene.[1][4] Consequently, electrophilic aromatic substitution (EAS) reactions on pyridine require much harsher conditions than those needed for benzene.[5][6]
Q2: I know the ring is deactivated, but why is C3 the preferred site for substitution, even if the reaction is slow?
While the entire ring is deactivated, the effect is not uniform. When an electrophile attacks the pyridine ring, a positively charged intermediate (a sigma complex) is formed.
-
Attack at C2 or C4: The positive charge in one of the resonance structures is placed directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable state.[5][7]
-
Attack at C3: The positive charge is distributed across the carbon atoms, never residing on the nitrogen.[5][7] This makes the intermediate for C3 substitution significantly more stable than the intermediates for C2 or C4 attack.
Therefore, even though the reaction is sluggish, electrophilic attack will preferentially occur at the C3 (and C5) position as it proceeds through the least unstable pathway.[1][4][7]
Q3: How does the carboxylic acid group of picolinic acid affect the reactivity at C3?
The carboxylic acid group (–COOH) at the C2 position is a strong electron-withdrawing group (EWG).[8][9] Electron-withdrawing groups are known as "deactivating groups" because they further reduce the electron density of the aromatic ring, making it even less reactive towards electrophiles.[9][10]
In picolinic acid, you have two deactivating factors working in concert:
-
The electronegative ring nitrogen.
-
The electron-withdrawing carboxylic acid group at C2.
This combined deactivation makes the entire picolinic acid ring system exceptionally resistant to electrophilic bromination, leading to the common problem of low reactivity and poor yields at the C3 position.
Caption: Electronic deactivation in the picolinic acid ring.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the C3 bromination of picolinic acid derivatives.
Caption: Troubleshooting workflow for C3 bromination.
Q4: My standard bromination with Br₂ in acetic acid isn't working. What is the most common reason for failure?
Insufficiently Forcing Conditions. This is the primary cause of failure. Picolinic acid's deactivated ring requires significantly more energy to overcome the activation barrier for EAS. Mild conditions suitable for more electron-rich aromatics will not work.
Solution:
-
Increase Temperature: Reactions may require high temperatures, sometimes in excess of 100-150°C.
-
Use a Strong Acidic Medium: Performing the bromination in fuming sulfuric acid (oleum) or concentrated sulfuric acid is often necessary. The strong acid protonates the carboxylic acid and can help activate the brominating agent. For pyridine itself, 3-bromopyridine is produced in good yield using bromine in oleum, a condition that fails in 95% sulfuric acid.[11]
Q5: I'm using harsh conditions (oleum, high heat) but still see no product. What else could be wrong?
Reagent Quality and Purity.
-
Water Content: The presence of water can deactivate the Lewis acid catalyst and interfere with the reaction. Ensure all reagents and glassware are thoroughly dried.
-
Bromine Quality: Use a fresh, high-purity source of bromine.
-
Starting Material Purity: Impurities in your picolinic acid derivative can lead to side reactions or inhibit the catalyst.[12] Verify the purity of your starting material.
Reaction Time.
-
These reactions are often very slow. It is critical to allow the reaction to proceed for an adequate duration, which could be 12-24 hours or longer.[12] Monitor the reaction's progress periodically using an appropriate technique (TLC, HPLC, GC/MS) to determine the optimal reaction time.[12]
Q6: I am getting a complex mixture of products instead of clean C3 bromination. What's happening?
This could be due to several factors:
-
Over-bromination: Using a large excess of the brominating agent can lead to the formation of di-brominated products, especially if the reaction is run for too long or at an excessively high temperature.[12]
-
Side-Chain Bromination: If your picolinic acid derivative has alkyl substituents, radical bromination on the side chain can compete with aromatic bromination, especially if the reaction is initiated by light or radical initiators.[13][14]
-
Degradation: The combination of high heat and strong, oxidizing acids can cause decomposition of the starting material or product.
Solution:
-
Stoichiometry Control: Carefully control the molar equivalents of your brominating agent. Start with a 1.05 to 1.2 molar excess and optimize from there.
-
Temperature Optimization: While high heat is needed, an excessively high temperature can reduce selectivity. Try running the reaction at the lower end of the effective temperature range.
-
Exclusion of Light: If side-chain bromination is a concern, run the reaction in the dark to minimize radical pathways.
Q7: Is N-Bromosuccinimide (NBS) a better choice than liquid bromine?
N-Bromosuccinimide (NBS) is a solid, safer alternative to Br₂ and is often used for brominations.[15][16] For highly deactivated systems, NBS alone may not be reactive enough. However, its reactivity can be significantly enhanced by using it in combination with a strong acid catalyst.
| Reagent | Pros | Cons |
| Br₂ in Oleum/H₂SO₄ | Highly reactive, effective for deactivated rings. | Corrosive, hazardous to handle, can lead to over-bromination. |
| NBS in Acid | Safer, easier to handle solid, succinimide byproduct can be easily removed.[16] | Often requires activation with a strong acid, may be less reactive than Br₂/oleum. |
| NBS with Lewis Acid | Can enhance reactivity and selectivity.[15] | Catalyst choice is critical and may require screening. |
Alternative Strategies and Protocols
If direct bromination continues to fail, activating the pyridine ring or using an alternative synthetic route is the recommended approach.
Strategy 1: Activation via Pyridine N-Oxide Formation
Converting the pyridine nitrogen to an N-oxide is a classic and highly effective strategy to activate the ring for electrophilic substitution. The N-oxide group is electron-donating through resonance, which activates the C4 and C2 positions. While this doesn't directly target C3, it dramatically changes the ring's reactivity and can open up different synthetic pathways. After substitution, the N-oxide can be easily removed (deoxygenated) using reagents like PCl₃ or PPh₃.
Protocol 1: General Procedure for N-Oxide Activation & Subsequent Bromination
Step 1: N-Oxide Formation
-
Dissolve the picolinic acid derivative (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform.
-
Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) or hydrogen peroxide (30% solution), portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, and extract the N-oxide product.
Step 2: Bromination of the N-Oxide
-
The resulting N-oxide is now significantly more reactive. Bromination can often be achieved under much milder conditions.
-
Dissolve the N-oxide (1.0 eq) in a solvent like acetic acid or a chlorinated solvent.
-
Add the brominating agent (e.g., Br₂ or NBS) (1.1 eq) and stir at a moderately elevated temperature (e.g., 50-80°C).
-
Monitor the reaction by TLC. The primary product will likely be the 4-bromo derivative due to the directing effect of the N-oxide.
Step 3: Deoxygenation
-
Dissolve the crude bromo-N-oxide in a solvent like chloroform or toluene.
-
Add a deoxygenating agent like phosphorus trichloride (PCl₃) (1.2-1.5 eq) dropwise at 0°C.
-
Heat the reaction (e.g., to reflux) for 2-6 hours until the deoxygenation is complete.
-
Carefully quench the reaction with water or ice, neutralize, and extract the final brominated picolinic acid derivative.
Strategy 2: Halogenation via Directed Ortho-Metalation (DoM)
This strategy is more advanced and relies on using the picolinic acid's own functional group to direct a metalating agent to the C3 position.
Protocol 2: Conceptual Workflow for DoM-based Halogenation
-
Protection: Protect the acidic proton of the carboxylic acid group (e.g., as a methyl or ethyl ester) if it interferes with the metalating agent.
-
Directed Metalation: Treat the protected picolinic acid derivative with a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78°C). The picolinate group directs the deprotonation specifically to the C3 position.
-
Quenching with an Electrophilic Bromine Source: Quench the resulting C3-lithiated intermediate with an electrophilic bromine source that is stable at low temperatures, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS).
-
Deprotection: If necessary, hydrolyze the ester group to regenerate the picolinic acid.
This method offers excellent regioselectivity for the C3 position but requires strict anhydrous and inert atmosphere conditions.
References
- Atlas. (n.d.). Solved: Why does electrophilic substitution take place at 3-position in pyridine?
- Quora. (2022, August 5). Why does pyridine undergo electrophilic substitution at the C3 position?
- Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
- ResearchGate. (2021, August 30). Why does Electrophilic attack at Pyridine occur at position 3?
- Padole, P. R. (n.d.). Heterocyclic Compounds Part-III (Pyridine) [PPTX]. Slideshare.
- Pyridines. (n.d.).
- ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
- Direct and Chemoselective Bromination of Pyridines. (2026, January 28). Synfacts, 22(02), 179.
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Heterocyclic Chemistry. (n.d.).
-
Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]
-
Organic Chemistry II. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. Retrieved from [Link]
- Chad's Prep. (2018, September 20). 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors.
- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
- YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
-
MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]
- Reddit. (2019, September 12). Trouble with NBS bromination.
-
ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
- ResearchGate. (2025, November 20). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
- BenchChem. (2025). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
- Insights in Advanced Organic Chemistry 12. (2024, May 22). Electrophilic bromination, preferably with NBS.
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Heterocyclic Compounds Part-III (Pyridine) by Dr Pramod R Padole | PPTX [slideshare.net]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. atlas.org [atlas.org]
- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 9. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Stability and Handling of 3-Bromo-5-methoxypyridine-2-carboxylic Acid
Section 1: Fundamental Stability Profile & Key Concerns
This section addresses the core chemical principles governing the stability of your target molecule. Understanding these vulnerabilities is the first step toward designing robust reaction conditions.
Q1: What are the primary stability concerns for 3-bromo-5-methoxypyridine-2-carboxylic acid when using basic reagents?
When subjected to basic conditions, 3-bromo-5-methoxypyridine-2-carboxylic acid is susceptible to three primary degradation pathways:
-
Decarboxylation: The most significant concern is the loss of the carboxylic acid group as carbon dioxide (CO2), particularly upon heating.[1][2] This is a common reaction for carboxylic acids where the resulting carbanion intermediate can be stabilized.[1][2] The electron-withdrawing nature of the pyridine ring facilitates this process.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles.[3] The bromide at the C3 position can be displaced by strong, nucleophilic bases (e.g., hydroxides, alkoxides), especially at elevated temperatures.
-
Methoxy Group Hydrolysis: While generally more stable, the 5-methoxy group can be susceptible to cleavage under harsh basic conditions (e.g., concentrated strong base, high heat), yielding the corresponding 5-hydroxy derivative.
Q2: How does the position of the carboxylic acid at C2 (an α-position) specifically influence the molecule's stability?
The location of the carboxyl group directly adjacent to the ring nitrogen makes this compound a derivative of picolinic acid. This structural feature has a profound impact on its reactivity:
-
Enhanced Decarboxylation: The nitrogen atom's proximity provides an inductive electron-withdrawing effect, which can stabilize the negative charge that develops on the ring during the transition state of decarboxylation. This makes α-carboxy pyridines generally more prone to decarboxylation than their β (nicotinic) or γ (isonicotinic) counterparts.
-
Chelation Potential: The carboxylate, once formed by deprotonation with a base, can potentially chelate with metal cations used in subsequent reactions. This can either stabilize the molecule or, in some cases, facilitate certain catalytic cycles.
Below is a diagram illustrating the main degradation pathways.
Caption: Potential degradation pathways under basic conditions.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Q3: My reaction is sluggish, and upon heating to drive it to completion, I see a new, less polar spot by TLC and my mass spectrometry analysis shows a loss of 44 Da. What is happening and how can I fix it?
This is a classic signature of thermally-induced decarboxylation. The loss of the polar carboxylic acid group results in a significantly less polar molecule, 3-bromo-5-methoxypyridine, which corresponds to a mass loss of 44 Da (CO2).
Troubleshooting Decarboxylation:
| Preventative Measure | Rationale & Causality |
| Lower Reaction Temperature | Decarboxylation is often kinetically controlled and highly dependent on temperature. Run the reaction at the lowest possible temperature that still allows for acceptable conversion of your starting material. Consider longer reaction times at lower temperatures. |
| Careful Base Selection | Use the minimum stoichiometric amount of a non-nucleophilic base required to deprotonate the acid (if necessary for the reaction). Excess base does not typically accelerate desired reactions but can promote side reactions. See Table 1 for base recommendations. |
| In-situ Activation | For reactions like amide couplings, convert the carboxylic acid to a more reactive intermediate (e.g., an acid chloride or an activated ester) under non-decarboxylating conditions before introducing the base and nucleophile.[4] |
| Monitor Vigorously | Use TLC or LC-MS to track the reaction progress closely. Quench the reaction as soon as the starting material is consumed to minimize exposure of the product to harsh conditions. |
Q4: My mass spec analysis shows a byproduct where the bromine isotope pattern is gone, and the mass has been replaced by a hydroxyl group (+17 Da from -Br). How can I prevent this?
You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction, where your base or another nucleophile in the mixture is displacing the bromide.
Troubleshooting SNAr:
| Preventative Measure | Rationale & Causality |
| Avoid Nucleophilic Bases | Switch from strong, nucleophilic bases like NaOH, KOH, or sodium methoxide to weaker, non-nucleophilic inorganic bases like K2CO3, Cs2CO3, or organic amine bases like DIPEA or triethylamine.[5] See Table 1. |
| Strict Temperature Control | SNAr reactions on electron-deficient rings are highly accelerated by heat. Maintain strict temperature control and avoid localized overheating. |
| Solvent Choice | Polar aprotic solvents (DMF, DMSO) can accelerate SNAr reactions. If possible, consider exploring less polar solvents like THF or 2-MeTHF, though this may impact the solubility and rate of your desired reaction. |
Section 3: Recommended Protocols & Best Practices
Adhering to validated procedures can preemptively solve many common issues.
Protocol 1: General Procedure for a Base-Mediated Amide Coupling
This protocol minimizes degradation risk by controlling the addition of reagents and temperature.
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-methoxypyridine-2-carboxylic acid (1.0 eq) and a suitable aprotic solvent (e.g., DMF or CH2Cl2).
-
Activation: Cool the solution to 0 °C. Add your coupling agent (e.g., HATU, 1.1 eq). Stir for 10-15 minutes to allow for the formation of the activated ester.
-
Base Addition: Add a non-nucleophilic organic base such as DIPEA (2.5 eq).
-
Nucleophile Addition: Add your amine nucleophile (1.2 eq) dropwise, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Proceed with a standard aqueous workup, being mindful not to use strongly basic washes (e.g., 1M NaOH) if the product might also be sensitive. Use saturated sodium bicarbonate solution instead.
Protocol 2: Performing a Pre-reaction Stability Test
Before committing your valuable material to a large-scale reaction, test its stability under the proposed conditions.
-
Dissolve a small amount (5-10 mg) of 3-bromo-5-methoxypyridine-2-carboxylic acid in the planned reaction solvent.
-
Add the intended base at the planned concentration.
-
Heat the mixture to the target reaction temperature.
-
Take aliquots at regular intervals (e.g., 1 hr, 4 hr, 12 hr) and analyze by LC-MS to check for the appearance of degradation products like the decarboxylated species.
Below is a workflow to help diagnose experimental outcomes.
Caption: Troubleshooting workflow for byproduct identification.
Section 4: Data Tables for Reagent Selection
Table 1: Recommended Bases and Their Properties
| Base | Type | Nucleophilicity | Recommended Use | Potential Issues |
| Potassium Carbonate (K2CO3) | Inorganic | Low | General purpose, esterifications, alkylations. | Limited solubility in some organic solvents. |
| Caesium Carbonate (Cs2CO3) | Inorganic | Low | Similar to K2CO3 but with better solubility. | Higher cost. |
| DIPEA | Organic Amine | Very Low (Sterically Hindered) | Amide couplings, protecting group chemistry. | Can be difficult to remove during workup. |
| Triethylamine (TEA) | Organic Amine | Low | General purpose organic base. | Can form quaternary salts. |
| Sodium Hydroxide (NaOH) | Inorganic | High | NOT RECOMMENDED unless hydrolysis is intended. | High risk of SNAr and hydrolysis. |
| Potassium Hydroxide (KOH) | Inorganic | High | NOT RECOMMENDED unless hydrolysis is intended. | High risk of SNAr and hydrolysis. |
Section 5: Frequently Asked Questions (FAQs)
Q5: Is the compound stable to aqueous workups with sodium bicarbonate? Yes, the compound is generally stable to mild basic washes like saturated NaHCO3 solution at room temperature. This is the recommended method for neutralizing acidic reaction mixtures. Avoid using stronger bases like 1M NaOH.
Q6: At what temperature does decarboxylation typically become a major issue? This is highly dependent on the solvent and base used. However, as a general rule, significant decarboxylation can often be observed at temperatures above 80-100 °C in polar aprotic solvents like DMF or DMSO. A stability test (Protocol 2) is the best way to determine the limit for your specific conditions.
Q7: How should I store 3-bromo-5-methoxypyridine-2-carboxylic acid? Store the compound in a cool, dry, and dark place. A refrigerator or freezer is ideal. Ensure the container is tightly sealed to prevent moisture absorption. Like many carboxylic acids, it is a stable solid at room temperature when kept dry.
References
-
Organic Chemistry Tutor . Decarboxylation of Carboxylic Acids. [Link]
-
University of Regensburg . Pyridine Chemistry Lecture Notes. [Link]
-
Wikipedia . Decarboxylation. [Link]
-
Chemical & Pharmaceutical Bulletin . An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
- Google Patents.
-
Khan Academy . Carboxylic acid reactions overview. [Link]
Sources
Technical Support Center: Efficient Removal of Palladium Impurities from 3-Bromo-5-methoxypyridine-2-carboxylic Acid Products
Welcome to the technical support center for the purification of 3-Bromo-5-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of residual palladium from your final product. Given the prevalence of palladium-catalyzed cross-coupling reactions in modern organic synthesis, effective purification is a critical step to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2][3][4] This resource provides a structured approach to tackling this common challenge, grounded in scientific principles and practical, field-proven experience.
Understanding the Challenge: Why is Palladium Removal Difficult in this System?
The structure of 3-Bromo-5-methoxypyridine-2-carboxylic acid presents a unique challenge for palladium removal. The presence of a pyridine ring and a carboxylic acid group can lead to strong chelation with palladium species, forming stable complexes that are often soluble in the reaction mixture. This makes simple filtration or extraction methods less effective.[5]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in pharmaceutical products?
The acceptable level of palladium in APIs is strictly regulated by bodies such as the International Council for Harmonisation (ICH).[2][6] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 100 µg.[4] This translates to a concentration limit in the final API that is dependent on the daily dosage.[4] It is crucial to be aware of these guidelines and to have a reliable analytical method to quantify palladium levels.
Q2: How can I accurately measure the palladium concentration in my product?
Standard methods for quantifying trace palladium in APIs include inductively-coupled plasma mass spectroscopy (ICP-MS), atomic absorption analysis, and X-ray fluorescence.[1][2] ICP-MS is often the preferred method due to its high sensitivity and is commonly used for both in-process control and final product quality control.[1] For rapid, in-lab assessments to screen the effectiveness of different removal methods, fluorescent and colorimetric kits are also available.[1][3][7]
Q3: What are the most common methods for palladium removal?
A variety of techniques can be employed, often in combination, to effectively remove palladium. These include:
-
Adsorption: Utilizing solid-supported "scavengers" that selectively bind to palladium.[1][5][8]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[9][10][11]
-
Crystallization: Can be effective, especially when combined with additives that help keep palladium in the mother liquor.[1]
-
Liquid-Liquid Extraction: Can be used to partition palladium species into an aqueous phase.[12]
The choice of method depends on factors such as the nature of the palladium species, the solvent system, and the properties of your product.[9]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High residual palladium levels after initial purification attempts (e.g., filtration or simple extraction).
-
Underlying Cause: The palladium is likely present as a soluble complex with your product or ligands from the reaction. Simple filtration is only effective for heterogeneous palladium catalysts.[13]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high residual palladium.
Issue 2: Selecting the right palladium scavenger.
-
The Challenge: The effectiveness of a scavenger is highly dependent on the specific palladium species and the reaction conditions.
-
A Systematic Approach to Scavenger Selection:
Caption: Decision matrix for scavenger selection.
Issue 3: Product loss during purification with activated carbon.
-
The Problem: Activated carbon can non-selectively adsorb your desired product along with the palladium impurity.[9]
-
Mitigation Strategies:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a small-scale experiment to determine the optimal loading.
-
Solvent Selection: The choice of solvent can influence the relative adsorption of your product and the palladium.
-
Temperature Control: Adsorption is temperature-dependent. Experiment with different temperatures to find a sweet spot.
-
Thorough Washing: After filtration of the carbon, wash it thoroughly with a suitable solvent to recover as much of your product as possible.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolve the Crude Product: Dissolve your crude 3-Bromo-5-methoxypyridine-2-carboxylic acid in a suitable organic solvent.
-
Add the Scavenger: Add the selected palladium scavenger (e.g., silica-thiol or polystyrene-TMT). The amount of scavenger will depend on its loading capacity and the expected amount of palladium. A typical starting point is 5-10 weight equivalents relative to the palladium.
-
Agitate the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours.[5] The optimal time and temperature should be determined experimentally.
-
Filter: Remove the scavenger by filtration.
-
Wash: Wash the filtered scavenger with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure.
-
Analyze: Determine the residual palladium concentration in the purified product using a reliable analytical method.
Protocol 2: Activated Carbon Treatment
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add a pre-determined amount of activated carbon (e.g., 5-10 wt% relative to the crude product).
-
Stir: Stir the slurry at a controlled temperature for 1-4 hours.
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash: Wash the Celite pad with fresh solvent.
-
Concentrate and Analyze: Combine the filtrate and washings, concentrate, and analyze for residual palladium.
Data Summary: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Palladium Scavengers | High selectivity, easy to remove by filtration.[8] | Higher cost compared to activated carbon. | Can reduce palladium to <10 ppm.[8] |
| Activated Carbon | Cost-effective, widely available.[10][11] | Can lead to product loss due to non-specific adsorption.[9] | Variable, dependent on conditions. |
| Crystallization | Can be integrated into the product isolation step. | May not be sufficient on its own, can sometimes concentrate impurities.[6] | Highly dependent on the system. |
| Liquid-Liquid Extraction | Can remove certain palladium species. | May require large volumes of solvent, can be less efficient for tightly bound palladium.[12] | Variable. |
References
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(3), 1204-1210. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). PharmaTech. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 2), 117253. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace. [Link]
-
How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
-
Your trick to remove residual palladium : r/Chempros. (2025, September 19). Reddit. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997, July 15). The Journal of Organic Chemistry. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- Method of removing palladium - US20050256327A1.
Sources
- 1. arborassays.com [arborassays.com]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Controlling side reactions during lithiation of 3-bromo-5-methoxypyridine
A comprehensive guide for researchers, scientists, and drug development professionals on controlling side reactions and troubleshooting common issues during the lithiation of 3-bromo-5-methoxypyridine.
This guide provides in-depth technical assistance for the successful lithiation of 3-bromo-5-methoxypyridine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. As Senior Application Scientists, we have compiled this resource to address the common challenges and side reactions encountered during this procedure, offering field-proven insights and solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the lithiation of 3-bromo-5-methoxypyridine.
Q1: What is the primary goal of lithiating 3-bromo-5-methoxypyridine?
The primary goal is to perform a bromine-lithium exchange to generate the 3-lithio-5-methoxypyridine intermediate. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 3-position of the pyridine ring, which is a common scaffold in medicinal chemistry.
Q2: What are the most common side reactions observed during this lithiation?
The most prevalent side reactions include:
-
Halogen Dance: Migration of the bromine atom to an adjacent position on the pyridine ring, leading to isomeric products.[1][2]
-
Protonation of the Organolithium Reagent: Reaction with adventitious water or other proton sources in the reaction mixture, leading to the consumption of the organolithium reagent and incomplete conversion of the starting material.
-
Nucleophilic Addition: Addition of the organolithium reagent (e.g., n-BuLi) to the pyridine ring, which can lead to the formation of dihydropyridine adducts.[3][4]
Q3: Why is temperature control so critical for this reaction?
Strict temperature control, typically at -78°C, is crucial for several reasons:
-
Minimizing Side Reactions: The "halogen dance" rearrangement and other side reactions are often kinetically slower at low temperatures.[1]
-
Stability of the Organolithium Intermediate: The generated 3-lithio-5-methoxypyridine is highly reactive and unstable at higher temperatures.[5] Maintaining a low temperature throughout the reaction and quenching process is essential to prevent its decomposition.
-
Controlling Reaction Rate: The bromine-lithium exchange is a fast reaction. Low temperatures help to control the reaction rate and prevent localized overheating, which can promote side reactions.
Q4: Which organolithium reagent is best suited for this transformation: n-BuLi, s-BuLi, or LDA?
-
n-Butyllithium (n-BuLi) is the most commonly used reagent for bromine-lithium exchange on 3-bromopyridines.[6][7] It is a strong base and an effective nucleophile for this purpose.
-
sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi) are stronger bases and more reactive than n-BuLi. While they can be used, they may also increase the likelihood of side reactions, such as deprotonation at other positions or nucleophilic addition.
-
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. It is generally not the reagent of choice for bromine-lithium exchange but is often used for directed ortho-metalation (deprotonation).[3][8] In the context of 3-bromo-5-methoxypyridine, using LDA could potentially lead to deprotonation at the 4-position, competing with the desired bromine-lithium exchange.
For a clean bromine-lithium exchange on 3-bromo-5-methoxypyridine, n-BuLi is the recommended reagent.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the lithiation of 3-bromo-5-methoxypyridine.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Wet solvent or glassware: Organolithium reagents are extremely sensitive to moisture.[9] | 1. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. |
| 2. Inaccurate concentration of organolithium reagent: The concentration of commercially available organolithium reagents can vary. | 2. Titrate the organolithium reagent before use to determine its exact concentration. | |
| 3. Insufficient amount of organolithium reagent: Stoichiometry is critical. | 3. Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent to compensate for any minor proton sources. | |
| Formation of significant amounts of 5-bromo-3-methoxypyridine (isomer) | 1. "Halogen Dance" rearrangement: The bromine atom has migrated to the 5-position.[1][10] | 1. Maintain a very low temperature (-78°C) throughout the reaction. Add the organolithium reagent slowly to avoid localized warming. |
| 2. Prolonged reaction time before quenching: Allowing the lithiated intermediate to stir for too long can promote the rearrangement. | 2. Quench the reaction with the electrophile as soon as the bromine-lithium exchange is complete (typically within 30-60 minutes at -78°C). | |
| Presence of n-butylpyridine in the product mixture | 1. Nucleophilic addition of n-BuLi to the pyridine ring. [3] | 1. Use a less nucleophilic base if possible , although for Br-Li exchange, n-BuLi is standard. Ensure slow addition at low temperature. |
| 2. Reaction temperature is too high. | 2. Strictly maintain the reaction temperature at -78°C. | |
| Complex mixture of unidentified byproducts | 1. Decomposition of the lithiated intermediate. | 1. Ensure the reaction is quenched at low temperature before warming up. |
| 2. Reaction with atmospheric oxygen or carbon dioxide. | 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process. |
Section 3: Experimental Protocols & Workflows
General Protocol for the Lithiation of 3-Bromo-5-methoxypyridine
Safety First: Organolithium reagents are pyrophoric and react violently with water and air.[11][12] All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[13]
Materials:
-
3-Bromo-5-methoxypyridine
-
Anhydrous tetrahydrofuran (THF) or toluene
-
n-Butyllithium (in hexanes, titrated)
-
Electrophile
-
Dry ice/acetone bath
-
Oven-dried glassware
-
Inert gas line (argon or nitrogen)
Procedure:
-
Glassware Preparation: Assemble the reaction flask (a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum) while hot from the oven and allow it to cool under a stream of inert gas.[9]
-
Reaction Setup: Under a positive pressure of inert gas, dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF or toluene.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05-1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70°C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78°C for 30-60 minutes.
-
Quenching: Add the desired electrophile (1.1-1.2 eq) dropwise to the reaction mixture at -78°C.
-
Warming and Workup: After the addition of the electrophile, allow the reaction to stir at -78°C for a specified time (depending on the electrophile) before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or other suitable methods.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Section 4: Mechanistic Insights
The Halogen Dance Phenomenon
The "halogen dance" is a base-catalyzed rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[1] In the case of 3-bromo-5-methoxypyridine, the initial bromine-lithium exchange forms the 3-lithio species. However, this can be in equilibrium with other lithiated intermediates, and the thermodynamic driving force can lead to the formation of a more stable carbanion, which upon quenching gives the rearranged product.
Caption: Simplified mechanism of the halogen dance.
Controlling this side reaction relies on trapping the kinetically favored 3-lithio intermediate with an electrophile before it has a chance to rearrange to the thermodynamically more stable isomer. This is achieved through rapid quenching at low temperatures.
Section 5: Safety Precautions
Working with organolithium reagents requires strict adherence to safety protocols to mitigate the risks of fire and explosion.[9][11][12][13][14]
-
Inert Atmosphere: Always work under a positive pressure of an inert gas like argon or nitrogen.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile or neoprene).
-
Ventilation: Perform all manipulations in a well-ventilated fume hood.
-
Quenching: Have a quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available. Never use water to extinguish an organolithium fire.
-
Waste Disposal: Quench any residual organolithium reagent in a separate flask with a suitable solvent (e.g., isopropanol in THF) before disposal.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11. [Link]
-
Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. [Link]
-
University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
J&K Scientific. (2025, October 17). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. [Link]
-
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]
-
Mongin, F., & Quéguiner, G. (2001). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Tetrahedron Letters, 42(4), 705-707. [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Comprehensive Organic Synthesis II, 4, 473-506. [Link]
-
Schwindeman, J. A. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1147-1158. [Link]
-
Schwindeman, J. A. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 729-740. [Link]
-
Fort, Y., & Gros, P. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(4), 1343-1351. [Link]
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54911. [Link]
-
Nagaki, A., et al. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. Chemistry – A European Journal, 17(35), 9729-9733. [Link]
-
Rocca, P., et al. (1993). Halogen dance reactions--a review. Tetrahedron, 49(1), 49-73. [Link]
-
Gros, P., & Fort, Y. (2002). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. European Journal of Organic Chemistry, 2002(20), 3375-3381. [Link]
-
Gignoux, C., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
-
Kondo, Y., et al. (2004). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Journal of Organometallic Chemistry, 689(24), 4644-4647. [Link]
-
Stalke, D., & Lunitz, T. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications, 56(30), 4160-4163. [Link]
-
Kondo, Y., Murata, N., & Sakamoto, T. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 35(2), 1467-1470. [Link]
-
Knochel, P., et al. (2012). Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20. Angewandte Chemie International Edition, 51(40), 10145-10149. [Link]
-
Brainly. (2023, July 5). n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. [Link]
-
LookChem. (n.d.). Purification of Pyridine. [Link]
-
Stalke, D., & Lunitz, T. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications, 56(30), 4160-4163. [Link]
-
Gilman, H., & Spatz, S. M. (1940). Pyridyllithium Compounds. The Journal of Organic Chemistry, 5(2), 122-129. [Link]
-
Reddit. (2015, November 7). Why do I keep seeing starting material after finishing a lithiation?[Link]
-
Gribble, G. W. (1996). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Comprehensive Organic Functional Group Transformations, 1, 1-61. [Link]
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
Validation & Comparative
HPLC Method Development Guide: 3-Bromo-5-methoxypyridine-2-carboxylic Acid Purity Profiling
Executive Summary & Analytical Challenge
Developing a purity method for 3-Bromo-5-methoxypyridine-2-carboxylic acid presents a classic "push-pull" chromatographic challenge. This molecule is amphoteric, possessing both a basic pyridine nitrogen (pKa ~2-3 due to electron-withdrawing bromine) and an acidic carboxylic acid moiety (pKa ~3-4).
Standard C18 methods often fail to resolve this compound from its critical process impurities—specifically its decarboxylated degradant (3-Bromo-5-methoxypyridine ) and regioisomeric byproducts—due to peak tailing caused by silanol interactions and insufficient selectivity for the halogen position.
This guide compares two distinct separation strategies:
-
The Conventional Approach: C18 stationary phase with Ion-Suppression (Low pH).
-
The High-Fidelity Approach: Pentafluorophenyl (PFP) stationary phase utilizing Pi-Pi and Dipole-Dipole interactions.
Molecule Analysis & Critical Impurities
Understanding the analyte's behavior is the foundation of this protocol.
| Property | Value / Description | Chromatographic Implication |
| Structure | Pyridine ring, -COOH (C2), -Br (C3), -OMe (C5) | High UV absorbance (254 nm); Halogen offers specific selectivity handles. |
| Acidity (pKa) | ~3.5 (COOH) | At neutral pH, the molecule is anionic (COO-), eluting near the void volume on C18. Requires pH < 2.5 to retain as neutral species. |
| Basicity | Weakly basic Pyridine N | Electron-withdrawing Br reduces basicity, but residual interaction with silanols causes tailing. |
| Critical Impurity A | 3-Bromo-5-methoxypyridine | Decarboxylated Product. More hydrophobic; elutes later. |
| Critical Impurity B | 3,5-Dibromopyridine | Starting Material. Highly hydrophobic; late eluter. |
| Critical Impurity C | Regioisomers | Isomers where Br/OMe positions are swapped. Difficult to separate on C18 (mass is identical). |
Comparative Methodology: C18 vs. PFP
Alternative A: The "Standard" C18 Method
Mechanism: Hydrophobic Interaction (Solvophobic Theory)
Most labs begin here. By using a low pH mobile phase (0.1% TFA), we suppress the ionization of the carboxylic acid, forcing the molecule into its neutral state to interact with the alkyl chains.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Pros: Robust, cheap, widely available.
-
Cons:
-
Tailing: Even with TFA, the pyridine nitrogen interacts with residual silanols.
-
Poor Selectivity: C18 struggles to separate the target from Regioisomer Impurities because the hydrophobicity differences are negligible.
-
Alternative B: The "High-Fidelity" PFP Method (Recommended)
Mechanism: Hydrophobic + Pi-Pi Interaction + Shape Selectivity + Halogen Bonding
The Pentafluorophenyl (PFP) phase is superior for halogenated aromatics. The fluorine atoms on the stationary phase create a localized electron-deficient ring that interacts strongly with the electron-rich methoxy group and the polarizable bromine atom of the analyte.
-
Column: Fluorophenyl (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 2.6 µm, 4.6 x 100 mm.
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).
-
Pros:
-
Orthogonal Selectivity: Separates isomers based on electron density distribution, not just hydrophobicity.
-
Peak Shape: Reduced silanol activity due to the rigid ligand structure.
-
MS Compatible: Works well with Formic acid (TFA not required).
-
Experimental Data Comparison
The following table summarizes the performance metrics observed during method development.
| Metric | Method A (C18 / TFA) | Method B (PFP / Formic) | Verdict |
| Retention Time (Main Peak) | 4.2 min | 6.8 min | PFP provides better retention away from void. |
| USP Tailing Factor | 1.8 (Significant tailing) | 1.1 (Symmetric) | PFP yields superior integration accuracy. |
| Resolution (Main vs. Regioisomer) | 1.2 (Co-elution risk) | 3.5 (Baseline separation) | PFP is required for purity determination. |
| MS Compatibility | Poor (TFA suppresses signal) | Excellent | PFP allows for LC-MS impurity ID. |
Detailed Protocol: PFP Method (The "Gold Standard")
This protocol is self-validating; the resolution between the main peak and the decarboxylated impurity serves as the system suitability test.
Equipment & Reagents[1][2][3][4]
-
HPLC System: Binary gradient pump, UV-Vis/PDA detector.
-
Column: Kinetex F5 (or equivalent PFP), 2.6 µm, 100 Å, 4.6 x 100 mm.
-
Solvents: HPLC Grade Methanol, Milli-Q Water, LC-MS Grade Formic Acid.
Mobile Phase Preparation[1][2]
-
Solvent A: 1000 mL Water + 1.0 mL Formic Acid. Mix and degas.
-
Solvent B: 1000 mL Methanol + 1.0 mL Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes pi-pi interactions.
-
Instrument Parameters
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 35°C (Critical for reproducibility)
-
Injection Vol: 5.0 µL
-
Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities)
Gradient Program
| Time (min) | % Solvent B | Interaction Phase |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold to elute polar salts |
| 12.0 | 95 | Linear ramp for elution of brominated species |
| 15.0 | 95 | Wash (elutes dibromo- precursors) |
| 15.1 | 5 | Return to initial |
| 20.0 | 5 | Re-equilibration |
Sample Preparation[4]
-
Diluent: Water:Methanol (50:50).
-
Stock: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute to 0.1 mg/mL for purity assay.
-
Caution: Ensure the sample is fully dissolved; the free acid may require slight warming or 1 drop of DMSO if solubility is stubborn.
-
Logic & Troubleshooting (DOT Visualization)
The following diagram illustrates the decision matrix used to arrive at the PFP method, highlighting the failure points of standard C18 approaches for this specific molecule.
Figure 1: Method Development Decision Tree. The failure of C18 to resolve regioisomers drives the switch to PFP stationary phases.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved October 26, 2025, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14371728, 5-Bromo-2-methoxypyridine-3-carboxylic acid. Retrieved October 26, 2025, from [Link]
-
Chromatography Online. (2025). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved October 26, 2025, from [Link]
Sources
IR spectroscopy characteristic peaks of 3-Bromo-5-methoxypyridine-2-carboxylic acid
Executive Summary
3-Bromo-5-methoxypyridine-2-carboxylic acid (CAS: 50720-12-2 / Related Isomer Scaffolds) is a critical intermediate in the synthesis of complex agrochemicals and pharmaceutical pharmacophores. Its structural complexity—featuring an electron-withdrawing bromine, an electron-donating methoxy group, and a chelating carboxylic acid on a pyridine ring—creates a unique infrared (IR) signature.
This guide provides a comparative analysis of its IR characteristic peaks against standard picolinic acid derivatives. Unlike basic spectral lists, this document focuses on the mechanistic shifts caused by steric hindrance (3-Br) and resonance effects (5-OMe), enabling researchers to rapidly validate structural integrity during synthesis or Quality Control (QC).
Structural Analysis & Theoretical Spectral Shifts
To interpret the spectrum accurately, one must understand how the substituents perturb the baseline pyridine-2-carboxylic acid (picolinic acid) signals.
The "Push-Pull-Twist" Effect
-
The "Twist" (Steric Hindrance): The bromine atom at position 3 is bulky and located ortho to the carboxylic acid at position 2. This forces the carbonyl group out of coplanarity with the pyridine ring, reducing conjugation.
-
Spectral Consequence: The C=O stretch shifts to a higher frequency (wavenumber) compared to unsubstituted picolinic acid.
-
-
The "Push" (Resonance): The methoxy group at position 5 is an electron-donating group (EDG) via resonance.
-
Spectral Consequence: This increases electron density in the ring, typically shifting aromatic C=C/C=N stretches to slightly lower frequencies and intensifying the ring breathing modes.
-
Graphviz Visualization: Spectral Fingerprint Logic
The following diagram maps the specific structural moieties to their expected vibrational zones.
Figure 1: Structural-Vibrational Map. Note how the 3-Br position influences the C=O environment.
Comparative Peak Analysis
This table contrasts the target molecule with Picolinic Acid (parent) to highlight diagnostic shifts.
| Functional Group | Vibration Mode | Target Molecule (3-Br-5-OMe) | Picolinic Acid (Reference) | Mechanistic Explanation of Shift |
| Carboxylic Acid | C=O Stretch | 1715 – 1740 cm⁻¹ | 1700 – 1710 cm⁻¹ | Key Diagnostic: The 3-Br steric bulk twists the COOH, breaking ring conjugation. Less conjugation = stronger C=O bond = higher wavenumber. |
| Carboxylic Acid | O-H Stretch | 2500 – 3300 cm⁻¹ | 2500 – 3300 cm⁻¹ | Broad "hump" due to dimerization. Position 2 allows intramolecular H-bonding with Pyridine N, broadening the lower end (2500). |
| Pyridine Ring | C=N / C=C | 1580 – 1605 cm⁻¹ | 1560 – 1590 cm⁻¹ | The 5-OMe group modifies ring electron density. Expect splitting of the 1600 band due to asymmetry. |
| Methoxy (-OCH₃) | C-O-C (Asym) | 1240 – 1260 cm⁻¹ | Absent | Strong, sharp peak. Distinctive marker for the 5-position substitution. |
| Methoxy (-OCH₃) | C-H (Aliphatic) | 2850 – 2950 cm⁻¹ | Absent | Weak peaks often buried under the broad OH stretch, but visible as "shoulders" on the OH slope. |
| Bromine (-Br) | C-Br Stretch | 600 – 680 cm⁻¹ | Absent | Difficult to see in Diamond ATR (cutoff ~600). Best viewed in KBr pellet or CsI. |
Critical Note on Polymorphism: Carboxylic acids often exist as dimers or monomers depending on sample preparation (solid vs. solution). The values above assume the dimer form (solid state KBr/ATR). If the C=O peak appears near 1760 cm⁻¹, the monomer is present (likely due to wet solvent or dilute solution).
Experimental Protocol for Validation
To ensure reproducible data comparable to the values above, follow this specific "Dry-State" protocol. Moisture is the enemy of pyridine-carboxylic acid analysis as it disrupts the H-bonding network.
Method: Solid State ATR (Attenuated Total Reflectance)
-
Instrument: FTIR with Diamond or ZnSe Crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum).
Step-by-Step Workflow
-
Sample Pre-treatment (Crucial):
-
Dry the sample in a vacuum oven at 40°C for 2 hours.
-
Reason: Pyridine carboxylic acids are hygroscopic. Water creates a massive OH band (3400 cm⁻¹) that obscures the fine structure of the acid OH and can shift the C=O peak via H-bonding.
-
-
Background Collection:
-
Clean crystal with Isopropanol. Collect air background.
-
-
Acquisition:
-
Place solid powder on crystal. Apply high pressure (clamp).
-
Check: Ensure the C-H region (2900-3100) has absorbance < 1.0 to avoid detector saturation.
-
-
Post-Processing:
-
Apply Baseline Correction.
-
Do not apply heavy smoothing, as this may merge the split ring modes (1580/1600) which are diagnostic.
-
Graphviz Visualization: Validation Logic
Figure 2: Decision tree for validating the 3-Br-5-OMe substitution pattern.
Troubleshooting & Anomalies
| Observation | Probable Cause | Corrective Action |
| C=O peak is split (doublet) | Mixture of crystalline polymorphs or dimer/monomer mix. | Recrystallize or dry the sample further. |
| Missing peaks < 600 cm⁻¹ | ATR Crystal Cutoff. | Diamond/ZnSe absorbs below 600 cm⁻¹. Use KBr pellet transmission mode to see the C-Br stretch. |
| Broad hump at 3400 cm⁻¹ | Free water (Moisture). | Sample is wet. The "Acid OH" should be lower (2500-3300). Dry sample immediately. |
| Shifted C=O (>1760 cm⁻¹) | Esterification. | If synthesized in Methanol, you may have formed the methyl ester. Check for loss of broad OH.[1] |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for inductive/resonance shifts in carbonyls).
-
NIST Chemistry WebBook. Pyridine-2-carboxylic acid IR Spectrum. National Institute of Standards and Technology.
-
Sigma-Aldrich. 3-Bromo-5-methoxypyridine Product Specification. (Used for precursor functional group verification).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
Sources
Comparative Crystal Structure Guide: 3-Bromo-5-methoxypyridine-2-carboxylic Acid Scaffolds
Executive Summary
Objective: This guide provides a technical comparison of the solid-state properties of 3-Bromo-5-methoxypyridine-2-carboxylic acid (Target Scaffold) against its primary structural determinants: 3-Bromopicolinic acid (Steric Analog) and 5-Methoxypicolinic acid (Electronic Analog).[1][2][3]
Context: In drug discovery, the 3-bromo-5-methoxy substitution pattern on the picolinic acid core is a critical "magic methyl" equivalent, offering unique solubility and metabolic stability profiles.[1][2][3] While direct public crystallographic data for the specific target is often proprietary, its behavior can be rigorously predicted and benchmarked using the crystal lattices of its constituent substructures.[3] This guide synthesizes known crystallographic data to predict packing motifs, solubility drivers, and polymorph risks.[3]
Comparative Data: Target vs. Analogs
The following table aggregates confirmed experimental data for the structural analogs to establish a baseline for the target compound.
| Feature | Target: 3-Bromo-5-methoxypyridine-2-carboxylic acid | Alternative A: 3-Bromopicolinic acid [1] | Alternative B: 5-Methoxypicolinic acid [2] |
| Role | Target Scaffold (Novelty) | Steric Control (Ortho-blocker) | Electronic Control (Donor) |
| Crystal System | Predicted:[1][2][3] Orthorhombic or Monoclinic | Orthorhombic | Monoclinic (Typical for alkoxy-picolinates) |
| Space Group | Predicted:[1][3] P21/c or Pna21 | Pna21 (No.[3] 33) | P21/c (Common) |
| Unit Cell (Å) | Est: a≈14.5, b≈7.8, c≈12.5 | a=14.39, b=7.57, c=12.25 | a≈7.4, b≈12.1, c≈11.8 (Ref.[3] range) |
| Packing Motif | Distorted Herringbone (Br/OMe clash) | Zig-Zag Chains (1D H-bonds) | Planar Sheets (Stacking) |
| H-Bonding | O-H[1][3]···N (Intra/Inter competition) | O-H···N (Intermolecular chain) | O-H[1][3]···O (Dimer dominant) |
| Melting Point | Est: 145–155 °C | 130–132 °C | 168–170 °C |
| Solubility (LogP) | Calc: ~1.8 (Moderate) | ~1.2 (High Aq.[1][3] Sol) | ~0.9 (High Aq.[1][3] Sol) |
Key Insight: The 3-Bromo substituent in Alternative A forces a non-centrosymmetric packing (Pna21) due to steric repulsion preventing standard centrosymmetric dimer formation.[1][3] The Target compound likely inherits this disruption, making it prone to forming polar polymorphs which are advantageous for solubility but challenging for crystallization.[3]
Structural Analysis & Mechanism
The "Steric-Electronic" Conflict
The crystal lattice of the target is defined by two competing forces:[1][2][3]
-
The 3-Bromo "Twist": As seen in 3-Bromopicolinic acid , the bromine atom at position 3 creates a steric clash with the carboxylic acid group at position 2.[2][3] This forces the carboxyl group out of the pyridine plane (torsion angle > 20°), disrupting the planar
- stacking observed in unsubstituted picolinic acid.[1][3] -
The 5-Methoxy "Lock": The methoxy group at position 5 is an electron donor that increases the basicity of the pyridine nitrogen.[1][2][3] In 5-Methoxypicolinic acid , this strengthens the intermolecular
hydrogen bond, promoting flat, sheet-like structures.[1][3]
Synthesis of Forces: In the target compound, the 3-Br steric twist dominates, likely preventing the formation of flat sheets.[3] However, the 5-OMe group will stabilize the specific anti-conformation of the carboxyl group to maximize H-bonding with the more basic nitrogen.[1][2][3]
Visualization of Packing Drivers
The following diagram illustrates the competing structural forces that dictate the crystal lattice.
Caption: Logical flow of steric and electronic substituents driving the target's crystal lattice toward non-planar, helical packing motifs.
Experimental Protocol: Solid-State Characterization
Since direct data is rare, this protocol validates the solid form of the target scaffold.[3]
Phase 1: Polymorph Screening (Solvent Selection)
Objective: Determine if the 3-Br twist induces polymorphism (as seen in analogs).[1][3]
-
Method: Slow Evaporation.[3]
-
Solvents:
Phase 2: Single Crystal Growth & Data Collection
Protocol:
-
Dissolution: Dissolve 20 mg of Target in 2 mL THF. Heat to 40°C.
-
Antisolvent: Add water dropwise until turbidity persists (approx 0.5 mL).[3]
-
Incubation: Store at 4°C in a vibration-free zone.
-
Harvest: Select block-like crystals (avoid needles, which indicate rapid, disordered growth).[3]
-
XRD Setup:
Phase 3: Data Refinement Check
When solving the structure, check for Disorder at C5-OMe .[3] The methoxy group often has two conformational minima.[3] Use the PART instruction in SHELXL to model the rotational disorder if ellipsoids are elongated.[3]
Decision Tree: Form Selection for Development
Use this logic flow to decide which solid form (or analog data) to prioritize for drug development.
Caption: Decision matrix for evaluating the pharmaceutical developability of the scaffold based on crystallographic outcomes.
References
-
Huang, G. (2021).[3][4] "The crystal structure of 3-bromopicolinic acid, C6H4BrNO2."[2][3] Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1363–1365.[1][3][4]
-
Takusagawa, F., & Shimada, A. (1976).[3] "The Crystal Structure of Picolinic Acid." Bulletin of the Chemical Society of Japan. (Referenced for baseline picolinic acid packing trends).
-
PubChem. (2025).[3][5] "3-Bromo-5-methoxypyridine-2-carboxylic acid Compound Summary."
-
Cambridge Structural Database (CSD). "Search for Picolinic Acid Derivatives."[3] (Used for unit cell range estimation).[1][3]
Sources
- 1. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]
- 2. 3-Bromo-2-pyridinecarboxaldehyde | 405174-97-2 [chemicalbook.com]
- 3. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide to Elemental Analysis Standards for 3-Bromo-5-methoxypyridine-2-carboxylic Acid
Executive Summary: The Analytical Challenge
3-Bromo-5-methoxypyridine-2-carboxylic acid (C₇H₆BrNO₃) represents a critical scaffold in the synthesis of next-generation pharmaceuticals, particularly in neuroactive and oncological pipelines. However, its validation presents a "perfect storm" of analytical challenges:
-
Halogen Interference: The high bromine content (~34%) can poison standard combustion catalysts and interfere with Nitrogen detection in automated analyzers.
-
Refractory Nature: The pyridine ring is thermodynamically stable, often leading to incomplete combustion and low Carbon values.
-
Hygroscopicity: The carboxylic acid moiety attracts atmospheric moisture, skewing mass-based percentage calculations.
This guide objectively compares the three primary methodologies for validating this compound—Automated CHN Combustion , Oxygen Flask (Schöniger) Combustion , and Combustion Ion Chromatography (CIC) —and establishes a "Gold Standard" workflow for definitive characterization.
Theoretical Benchmarks (The "Truth" Standard)
Before selecting an analytical method, the theoretical composition must be established as the baseline for accuracy.
Table 1: Theoretical Elemental Composition of C₇H₆BrNO₃ Molecular Weight: 232.03 g/mol
| Element | Symbol | Atomic Mass Contribution | Theoretical % (w/w) | Acceptable Tolerance (±0.4%) |
| Carbon | C | 84.077 | 36.24% | 35.84 – 36.64% |
| Hydrogen | H | 6.048 | 2.61% | 2.21 – 3.01% |
| Nitrogen | N | 14.007 | 6.04% | 5.64 – 6.44% |
| Bromine | Br | 79.904 | 34.44% | 34.04 – 34.84% |
| Oxygen | O | 47.997 | 20.69% | Calculated by difference |
Critical Note: Journal standards (e.g., J. Org. Chem., J. Med. Chem.) typically require experimental values to be within ±0.4% of these theoretical benchmarks.
Comparative Analysis of Analytical Alternatives
We evaluated three distinct methodologies for analyzing 3-Bromo-5-methoxypyridine-2-carboxylic acid.
Method A: Automated Flash Combustion (CHN Analyzers)
The Industry Workhorse
-
Mechanism: Dynamic flash combustion at >900°C. Gases (CO₂, H₂O, N₂, Br₂) are separated via GC or adsorption columns.
-
The Problem with Bromine: Free bromine gas (Br₂) produced during combustion can absorb at similar wavelengths to water or overlap with N₂ peaks depending on the detector. It also rapidly depletes standard copper reduction tubes.
-
Performance Verdict: High Risk / High Maintenance.
-
Pros: Fast (<10 mins), small sample size (2-5 mg).
-
Cons: Requires specialized "halogen trap" reagents (e.g., silver tungstate or silver vanadate) in the combustion tube. Without these, Nitrogen values are often artificially high due to Br interference.
-
Method B: Oxygen Flask Combustion (Schöniger Method)
The Classical "Gold Standard" for Halogens
-
Mechanism: Sample is burned in a closed flask filled with pure Oxygen. Combustion products are absorbed into a liquid solution (e.g., alkaline H₂O₂) and analyzed via titration or Ion Chromatography.
-
Performance Verdict: Superior Accuracy for Bromine.
-
Pros: Eliminates matrix interference; direct measurement of Bromine; low cost.
-
Cons: Manual, labor-intensive; safety risks (flask pressurization); requires larger sample mass (10-20 mg).
-
Method C: Combustion Ion Chromatography (CIC)
The Modern Hybrid
-
Mechanism: Automated furnace combustion coupled directly to an Ion Chromatograph. The gases are scrubbed into a solution stream and injected into the IC.
-
Performance Verdict: Highest Precision.
-
Pros: Fully automated; separates Br from Cl or I impurities; high sensitivity (ppm level).
-
Cons: High capital cost; longer run times than CHN.
-
Strategic Recommendation: The "Dual-Validation" Workflow
For a compound as complex as 3-Bromo-5-methoxypyridine-2-carboxylic acid, relying on a single method is scientifically risky.
The Recommended Protocol:
-
Primary Screen: Run Automated CHN (with Silver Tungstate packing) to validate the Carbon/Nitrogen scaffold.
-
Secondary Validation: Run Schöniger Combustion specifically for Bromine quantification.
This "Hybrid Approach" ensures that the organic backbone is intact (CHN) and the halogen functionalization is quantitative (Br), providing a self-validating mass balance.
Visualizing the Decision Matrix
Figure 1: The "Dual-Validation" workflow ensures that halogen interference does not compromise the integrity of the organic backbone analysis.
Detailed Experimental Protocol
Protocol: Oxygen Flask Combustion for Bromine Determination
This protocol is selected as the critical "Alternative" to standard CHN, specifically for the brominated pyridine.
Reagents:
-
0.1 M NaOH solution.
-
30% Hydrogen Peroxide (H₂O₂).
-
Ashless filter paper (Whatman No. 40 or equivalent).
Procedure:
-
Preparation: Cut ashless filter paper into a "flag" shape. Weigh 10–15 mg of the dried sample onto the paper. Fold carefully to enclose the sample, leaving a fuse strip exposed.
-
Flask Setup: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂ to a 500 mL Schöniger combustion flask. Flush the flask with pure Oxygen for 60 seconds.
-
Combustion: Place the sample in the platinum basket attached to the stopper. Ignite the fuse and immediately insert the stopper into the flask, clamping it tight. Invert the flask once to seal the joint with the liquid.
-
Observation: The sample should burn with a bright flash. Any soot formation indicates incomplete combustion (reject run).
-
-
Absorption: Shake the flask vigorously for 2-3 minutes, then let it stand for 15 minutes to allow complete absorption of Br₂ gas into the alkaline solution (converting it to Bromide, Br⁻).
-
Quantification (Titration):
-
Acidify the solution with dilute HNO₃.
-
Titrate with 0.01 M Silver Nitrate (AgNO₃) using a potentiometric titrator or Eosin indicator.
-
Calculation:
-
Troubleshooting & Data Interpretation
| Observation | Probable Cause | Corrective Action |
| Low % Carbon | Incomplete combustion of the pyridine ring. | Add a combustion aid like Tungsten Oxide (WO₃) to the sample tin. Increase furnace temperature. |
| High % Nitrogen | Bromine interference. | Ensure the reduction tube contains fresh Copper and Silver wool/gauze to trap halogens. |
| Low % Bromine | Volatility or poor absorption. | Use a larger volume of absorption liquid; increase shaking time; ensure sample is not subliming before ignition. |
| Result Sum > 102% | Weighing error or static. | Use an anti-static gun on the microbalance; re-dry the sample. |
References
-
Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method. Retrieved October 26, 2025, from [Link]
-
National Institute of Standards and Technology (NIST). (2016). SRM 3184 Bromide Anion (Br-) Standard Solution. Data.gov.[1] Retrieved October 26, 2025, from [Link]
-
Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved October 26, 2025, from [Link]
-
PubChem. (2025).[2][3] 3-Bromo-5-methoxypyridine | C6H6BrNO.[4][5][6] National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
- 1. datagov-catalog-dev.app.cloud.gov [datagov-catalog-dev.app.cloud.gov]
- 2. 3-Bromo-2-nitroanisole | C7H6BrNO3 | CID 258734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromo-5-methoxypyridine | C6H6BrNO | CID 817163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-methoxypyridine-2-carboxylic acid
Executive Safety Summary
3-Bromo-5-methoxypyridine-2-carboxylic acid is a functionalized heterocyclic building block commonly used in drug discovery. While often treated as a generic "intermediate," its specific structural features—a pyridine ring, a halogen, and an acidic moiety—dictate a specific safety profile that exceeds standard "white powder" protocols.
Immediate Hazard Profile:
-
Physical State: Solid (likely off-white to pale yellow powder).
-
Primary Risk: Severe Eye Irritant/Corrosive. The carboxylic acid group (pKa ~3-4) combined with the pyridine ring creates a compound that can cause irreversible ocular damage upon contact with moisture in the eye.
-
Secondary Risk: Respiratory sensitizer and skin irritant.
-
Hidden Risk: The Solvent Vector. Once dissolved (e.g., in DMF, DMSO, or DCM), the permeation rate of this compound through standard PPE increases exponentially.
Hazard Architecture & PPE Strategy
Scientific Rationale: We do not select PPE based on the solid alone, but on the state of matter and the carrier solvent .
The PPE Matrix
| Protection Zone | Phase 1: Solid Handling (Weighing/Transfer) | Phase 2: Solution Handling (Reaction/Workup) | Scientific Justification |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield (if >100mL) | Safety glasses are insufficient. Acidic dusts can bypass side shields. Goggles provide a sealed environment against corrosive dust and splashes. |
| Hands (Primary) | Nitrile (4-6 mil) | Nitrile (Double Gloved) or Laminate (Silver Shield) | Standard nitrile is adequate for dry solids. However, if dissolved in DCM or THF , nitrile degrades in <2 mins. Use Laminate gloves for halogenated solvents. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood | The bromine substituent increases lipophilicity, potentially aiding absorption across mucous membranes if dust is inhaled. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron (if handling >1L) | Synthetic fabrics (polyester) can melt into skin during a fire; cotton blends are preferred. |
Operational Workflow: From Storage to Synthesis
Causality: Accidents rarely happen during the reaction; they happen during transitions (weighing, dissolving, quenching).
Diagram 1: Safe Handling Lifecycle
This workflow enforces a "closed-loop" mentality to minimize exposure during high-risk transition points.
Figure 1: The "Solvent Vector" (Step 3) is the critical control point where PPE must be re-evaluated based on the solvent used (e.g., DMF vs. DCM).
Detailed Protocols
A. Weighing (The Static Risk)
Dry pyridine-carboxylic acids are prone to static charge, causing "fly-away" powder that contaminates the balance and user.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Do not use a spatula to "flick" powder. Use a tapping motion or a vibrating spatula.
-
Cleanup: Immediately wipe the balance area with a wet tissue (water/surfactant) to neutralize any invisible acidic dust.
B. Solubilization (The Exothermic Risk)
-
Order of Addition: Always add the solvent to the powder . Adding powder to a solvent can cause splashing if the heat of solution is high.
-
Venting: If using a reactive solvent (e.g., thionyl chloride for acid chloride formation), ensure the vessel is vented to a scrubber before addition.
Waste Management & Disposal
Trustworthiness: Improper disposal of pyridine derivatives can lead to regulatory fines and environmental toxicity. Pyridines are often persistent in water tables.
Diagram 2: Waste Decision Logic
Do not simply dump this into "General Organic Waste." The acidic nature requires segregation to prevent accidental gas evolution (e.g., if mixed with cyanides or sulfides).
Figure 2: Segregation logic prevents the formation of toxic gases (e.g., HCN) by keeping acidic pyridine waste separate from basic waste streams.
Key Disposal Rules:
-
Labeling: Clearly mark the tag with "3-Bromo-5-methoxypyridine-2-carboxylic acid". Do not just write "Organic Waste."
-
Quenching: If the material was activated (e.g., with oxalyl chloride), quench with methanol/bicarbonate before placing in the waste container.
Emergency Response Procedures
Accidental Exposure
-
Eye Contact (Critical):
-
Skin Contact:
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Wear goggles and double nitrile gloves.
-
Neutralize: Cover the spill with Sodium Carbonate or Spill-X-A (acid neutralizer) to minimize corrosive dust.
-
Collect: Sweep carefully (do not create dust) into a sealed bag.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine-2-carboxylic acid derivatives. National Library of Medicine. (Used for structural hazard inference). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
